molecular formula C18H14O4 B7749406 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid

2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid

Cat. No.: B7749406
M. Wt: 294.3 g/mol
InChI Key: VHPPWHOLBHVFAP-UHFFFAOYSA-N
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Description

2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid is a synthetic chromenone derivative of significant interest in medicinal chemistry and agrochemical research. Chromenone and chromanone scaffolds are recognized as privileged structures in drug discovery due to their wide range of biological activities . Researchers are particularly interested in these compounds for developing novel anticancer agents, as various chroman-4-one analogues have demonstrated potent cytotoxic effects against a spectrum of human cancer cell lines, including breast carcinoma and nasopharyngeal epidermoid carcinoma . Furthermore, structural analogues, specifically chromanone-based diacylhydrazines, have been explored as high-potent insect growth regulators, acting as eco-friendly insecticidal agents by mimicking the action of 20-hydroxy-ecdysone (20-HE) . The benzoic acid moiety in this compound provides a handle for further chemical modification, making it a valuable intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(6,8-dimethyl-4-oxochromen-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-10-7-11(2)17-14(8-10)15(19)9-16(22-17)12-5-3-4-6-13(12)18(20)21/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPPWHOLBHVFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Elucidation of 2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid . It is structured to serve as a primary reference for researchers involved in the structural characterization, synthesis, and quality control of flavonoid derivatives.

Technical Whitepaper | Chemical Analysis & Methodology

Executive Summary & Compound Profile

The target analyte, 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid , represents a specific subclass of flavones characterized by a carboxylic acid moiety at the 2'-position of the B-ring and dimethyl substitution on the A-ring.[1] This scaffold is chemically significant due to the potential for atropisomerism (restricted rotation around the C2–C1' bond) and ring-chain tautomerism (interaction between the carboxylic acid and the chromone pyrone system).[1]

This guide delineates a rigorous analytical framework, moving from synthetic validation to advanced spectroscopic interrogation.

Chemical Identity
PropertySpecification
IUPAC Name 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid
Common Class Flavone-2'-carboxylic acid derivative
Molecular Formula C₁₈H₁₄O₄
Molecular Weight 294.30 g/mol
Key Functionalities Chromone (4H-1-benzopyran-4-one), Carboxylic acid, Aryl-Aryl bond

Synthetic Route & Purity Assessment

To ensure analytical data integrity, the origin of the sample must be validated. The synthesis of this sterically congested flavone typically requires a modified Baker-Venkataraman rearrangement or an oxidative cyclization of a 2'-hydroxychalcone.[1]

Validated Synthetic Pathway

The most robust route minimizes side reactions associated with the free carboxylic acid by using a phthalide or ester precursor.[1]

Synthesis cluster_0 Precursors A 2-Hydroxy-3,5- dimethylacetophenone C Intermediate: 2-Hydroxy-3,5-dimethyl- chalcone-2'-carboxylic acid A->C  Condensation   (KOH/EtOH)   B Phthalic Anhydride (or Phthalaldehydic acid) B->C D Cyclization: I2 / DMSO or SeO2 (Oxidative) C->D E Target: 2-(6,8-Dimethyl-4-oxo- 4H-chromen-2-yl)benzoic acid D->E  Purification  

Figure 1: Retrosynthetic workflow for the target flavone.

Purity Profiling Protocol

Before structural analysis, purity must be established >98%.

  • HPLC Method: C18 Reverse Phase column; Gradient elution (0.1% Formic Acid in Water vs. Acetonitrile).

    • Critical Check: The carboxylic acid tailing can be suppressed with 0.1% TFA or Formic Acid.[1]

  • TLC Visualization: UV (254 nm) for the chromophore; Bromocresol Green dip for the free acid functionality.[1]

Spectroscopic Structure Elucidation

This section details the expected spectral signatures and the logic for assigning them.

Nuclear Magnetic Resonance (NMR)

The presence of the 6,8-dimethyl pattern simplifies the A-ring analysis, providing a clean diagnostic tool.

1H NMR (DMSO-d6, 400 MHz) Assignment Strategy
  • The "Fingerprint" Methyls: Two distinct singlets in the aliphatic region (δ 2.30–2.50 ppm).[1] The 8-Me is typically downfield of the 6-Me due to the deshielding cone of the carbonyl, though steric twisting can alter this.[1]

  • The Chromone Singlet (H-3): A sharp singlet around δ 6.50–6.80 ppm.[1] This confirms the cyclized pyrone ring.[1] Absence of this peak suggests failure to cyclize (chalcone form). [1]

  • A-Ring Aromatics: Two doublets (meta-coupling, J ≈ 2.0 Hz) or broad singlets for H-5 and H-7. H-5 is significantly deshielded (δ ~7.6–7.8 ppm) by the C=O group.[1]

  • B-Ring (Benzoic Acid): A complex ABCD system.[1] The proton ortho to the chromone (H-3' of the benzoic acid) will be deshielded by the chromone ring current.[1]

  • Acid Proton: Broad singlet, highly variable (δ 11.0–14.0 ppm), often invisible if wet DMSO is used.

13C NMR & DEPT
  • Carbonyls: Two distinct signals.[1]

    • Ketone (C-4): ~175–180 ppm.[1][2]

    • Carboxylic Acid: ~165–170 ppm.[1]

  • C-2 (Chromone): The quaternary carbon attached to the B-ring appears at ~160–165 ppm.[1]

  • Methyl Carbons: Two signals at ~20–22 ppm.[1]

Mass Spectrometry (MS/MS) Fragmentation

Flavones undergo a characteristic Retro-Diels-Alder (RDA) cleavage.[1] For this molecule, the fragmentation provides definitive proof of the A-ring substitution pattern.

MS_Fragmentation cluster_RDA Retro-Diels-Alder (RDA) M Molecular Ion [M+H]+ (m/z 295) FragA A-Ring Fragment (Dimethylketene/Phenol deriv.) m/z ~160-165 M->FragA RDA Cleavage FragB B-Ring Fragment (Benzoic acid alkyne) m/z ~130 M->FragB RDA Cleavage Decarb Decarboxylation [M+H - CO2]+ (m/z 251) M->Decarb -44 Da (CO2) CO_Loss CO Loss [M+H - CO]+ (m/z 267) M->CO_Loss -28 Da (CO)

Figure 2: Proposed MS/MS fragmentation pathways including RDA and decarboxylation.

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band (2500–3300 cm⁻¹) indicative of the carboxylic acid dimer.[1]

  • C=O Stretches:

    • ~1710 cm⁻¹: Carboxylic acid carbonyl.[1]

    • ~1640 cm⁻¹: Chromone ketone (conjugated, H-bonded).[1]

  • C=C Aromatic: 1600, 1580 cm⁻¹.

Advanced Structural Considerations

Atropisomerism & Steric Strain

The 2'-substitution on the B-ring (benzoic acid) creates significant steric clash with the chromone oxygen.[1]

  • Observation: In variable-temperature NMR, the B-ring protons may show broadening or splitting at low temperatures, indicating restricted rotation around the C2–C1' bond.

  • X-Ray Crystallography Prediction: The B-ring will likely be twisted out of the plane of the chromone (dihedral angle > 45°) to minimize repulsion between the carbonyl oxygen and the carboxylic acid oxygen.[1]

Tautomeric Equilibrium (The "Lactol" Trap)

While stable as the open form in solid state, in solution, 2-acylbenzoic acids can exist in equilibrium with a cyclic hydroxy-lactone (pseudo-acid) form.[1]

  • Diagnostic: If the ¹³C NMR shows a quaternary carbon around 105–110 ppm (acetal carbon) instead of the ketone at 175 ppm, the molecule has cyclized to the lactol form. Note: The 4-oxo group of the chromone usually stabilizes the open form, making this less likely than in simple chalcones, but it must be ruled out.

References

  • Synthesis of Flavones: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures.[1] Chemical Reviews, 103(3), 893–930. Link[1]

  • NMR of Flavonoids: Andersen, Ø. M., & Markham, K. R. (2005). Flavonoids: Chemistry, Biochemistry and Applications. CRC Press.[1] (Standard reference for shift values).

  • Mass Spectrometry of Flavonoids: Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15. Link

  • Atropisomerism in Biaryls: Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398–6440. Link[1]

Sources

An In-depth Technical Guide to 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-oxo-4H-chromene (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide array of biological activities. These activities include, but are not limited to, anti-inflammatory, anticancer, antioxidant, and enzyme inhibitory properties. The incorporation of a benzoic acid moiety at the 2-position of the chromone ring introduces a versatile functional group that can modulate pharmacokinetic properties, serve as a handle for further chemical modification, or act as a key pharmacophoric element for interacting with biological targets. This guide focuses on the specific derivative, 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid, providing a comprehensive overview of its probable identifiers, a proposed synthetic strategy, and anticipated chemical and biological properties based on established scientific principles and data from analogous structures.

Chemical Identifiers and Molecular Structure

While a specific CAS number for 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid has not been identified, its fundamental chemical identifiers can be derived from its structure.

IdentifierValue
IUPAC Name 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid
Molecular Formula C₁₈H₁₄O₄
Molecular Weight 294.30 g/mol
Canonical SMILES CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3C(=O)O)C
InChI Key (Not available)
CAS Number (Not assigned)

Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis of 2-aryl-4-oxo-4H-chromones is a well-established area of organic chemistry. A highly plausible and efficient route to the title compound involves the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization. This approach offers a convergent and flexible strategy.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests disconnecting the chromone ring to reveal a 1,3-diketone intermediate, which can be formed from a more readily available substituted 2-hydroxyacetophenone and a benzoic acid derivative.

Retrosynthesis target 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid intermediate1 1-(2-hydroxy-3,5-dimethylphenyl)-3-(2-carboxyphenyl)propane-1,3-dione target->intermediate1 Acid-catalyzed cyclization precursor1 2'-Hydroxy-3',5'-dimethylacetophenone intermediate1->precursor1 Baker-Venkataraman Rearrangement precursor2 2-(Methoxycarbonyl)benzoyl chloride intermediate1->precursor2 Esterification & Rearrangement

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 2'-Hydroxy-3',5'-dimethylacetophenone

  • To a solution of 2'-hydroxy-3',5'-dimethylacetophenone (1.0 eq) in anhydrous pyridine, add 2-(methoxycarbonyl)benzoyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude ester from Step 1 in anhydrous pyridine.

  • Add powdered potassium hydroxide (3.0 eq) portion-wise while stirring.

  • Heat the reaction mixture to 50-60 °C for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold dilute HCl to precipitate the 1,3-diketone.

  • Filter the solid, wash with water, and dry to obtain the crude 1,3-diketone.

Step 3: Acid-Catalyzed Cyclization and Hydrolysis

  • Reflux a solution of the crude 1,3-diketone from Step 2 in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid for 4-6 hours.

  • This step will effect both the cyclization to the chromone ring and the hydrolysis of the methyl ester to the carboxylic acid.

  • Cool the reaction mixture and pour it into ice water.

  • The solid product, 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic_Workflow A 2'-Hydroxy-3',5'-dimethylacetophenone C Ester Intermediate A->C Esterification (Pyridine) B 2-(Methoxycarbonyl)benzoyl chloride B->C D 1,3-Diketone Intermediate C->D Baker-Venkataraman (KOH, Pyridine) E Target Compound D->E Cyclization & Hydrolysis (H₂SO₄, Acetic Acid)

Caption: Proposed synthetic workflow for the target compound.

Anticipated Chemical and Physical Properties

Based on the structure, the following properties can be anticipated:

PropertyAnticipated Value/CharacteristicRationale
Physical State Crystalline solidThe planar aromatic structure and potential for intermolecular hydrogen bonding would favor a solid state at room temperature.
Melting Point Likely >200 °CAromatic carboxylic acids and chromone derivatives often exhibit high melting points due to strong intermolecular forces.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The presence of the large hydrophobic chromone ring will dominate, while the carboxylic acid will provide some polarity.
Acidity (pKa) Estimated around 4-5The pKa is expected to be in the typical range for a benzoic acid derivative.

Potential Biological Activities and Therapeutic Applications

Derivatives of 4-oxo-4H-chromene have been extensively studied and have shown a wide range of biological activities. The title compound, by extension, could be a candidate for investigation in several therapeutic areas.

  • Anti-inflammatory Activity: Many chromone derivatives are known to inhibit inflammatory pathways. For instance, certain chromone-based compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2]

  • Anticancer Activity: The chromone nucleus is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanism of action can vary, including the inhibition of kinases, topoisomerases, or the induction of apoptosis.

  • Enzyme Inhibition: The rigid, planar structure of the chromone ring makes it an attractive scaffold for designing enzyme inhibitors. Depending on the substitution pattern, derivatives can be tailored to fit into the active sites of various enzymes.

Conclusion

While 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid is not a commercially cataloged compound with established data, this guide provides a robust framework for its synthesis and potential areas of scientific investigation. The proposed synthetic route is based on reliable and well-documented organic chemistry transformations. The anticipated properties and potential biological activities are inferred from a wealth of literature on structurally related chromone and benzoic acid derivatives. This information should serve as a valuable starting point for researchers and drug development professionals interested in exploring this novel chemical entity and its therapeutic potential.

References

  • Perkin, W. H. On the artificial production of coumarin and formation of its homologues. J. Chem. Soc.1868 , 21, 53-63. (General background on coumarin synthesis)[4]

  • Abou-El-Enien, M.; et al. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate. Acta Cryst.2022 , E78, 1-5. (Provides examples of modern coumarin synthesis).[5]

  • Mphahulo, M.; et al. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands. Biomolecules2019 , 9, 736.[1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2737879, 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. [Link]. (Provides data on a related chromene derivative).

  • Reddy, T. S.; et al. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. BMC Chem.2024 , 18, 64.[3]

Sources

Literature review of 6,8-dimethyl-4-oxo-4H-chromen pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

The 6,8-Dimethyl-4-oxo-4H-chromen Pharmacophore: Synthetic Architectures and Therapeutic Horizons

Executive Summary

The 6,8-dimethyl-4-oxo-4H-chromen scaffold (6,8-dimethylchromone) represents a highly specialized subclass of the benzopyran-4-one family. Unlike the ubiquitous flavonoid backbone, the specific methylation at the C6 and C8 positions confers unique lipophilic properties and steric constraints that modulate receptor binding affinity. This technical guide analyzes the synthetic accessibility and pharmacological versatility of this pharmacophore, specifically focusing on its role as a precursor for fused heterocyclic systems (e.g., chromenopyrimidines) and its direct activity in neurodegenerative and metabolic pathways.

Part 1: Structural Basis & Synthetic Accessibility

The 6,8-dimethyl substitution pattern enhances the lipophilicity of the chromone core, potentially improving blood-brain barrier (BBB) permeability—a critical factor for its neuroprotective applications. The primary synthetic gateway to this class is 6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde , a versatile electrophile generated via Vilsmeier-Haack formylation.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the acetophenone precursor.

SynthesisPath Start 2'-Hydroxy-3',5'-dimethylacetophenone Inter 6,8-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde Start->Inter POCl3 / DMF (Vilsmeier-Haack) Prod1 Schiff Bases (Antimicrobial) Inter->Prod1 Primary Amines (-H2O) Prod2 Chromeno[2,3-d]pyrimidines (Anticancer) Inter->Prod2 Thiobarbituric acid or Urea derivatives Prod3 Chromone-3-carboxylic acids (Enzyme Inhibitors) Inter->Prod3 NaClO2 / Sulfamic acid (Pinnick Oxidation)

Figure 1: Divergent synthetic pathways from the 6,8-dimethylchromone core.

Detailed Protocol: Synthesis of 6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Objective: To isolate the key electrophilic intermediate for further derivatization. Precursor: 2'-Hydroxy-3',5'-dimethylacetophenone (derived from 2,4-dimethylphenol).

  • Reagent Preparation: In a flame-dried round-bottom flask, place dimethylformamide (DMF) (12.0 mL) and cool to 0–5°C in an ice bath.

  • Vilsmeier Adduct Formation: Add phosphoryl chloride (

    
    )  (335 mmol equivalents) dropwise over 20 minutes. Maintain temperature below 5°C to generate the Vilsmeier-Haack reagent in situ.
    
  • Substrate Addition: Dissolve 2'-hydroxy-3',5'-dimethylacetophenone (134 mmol) in a minimum volume of DMF and add dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 15 hours . (Note: Some protocols suggest heating to 50°C for 2 hours if the reaction is sluggish, monitored by TLC).

  • Quenching: Pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.

  • Isolation: A precipitate will form.[1][2][3] Allow the suspension to stand for 2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Purification: Filter the solid, wash copiously with cold water to remove acidic residues, and dry in vacuo. Recrystallize from ethanol or ethyl acetate.

    • Expected Yield: 80–90%.

    • Characterization: 1H NMR should show a characteristic singlet for the aldehyde proton at

      
       ppm and the C2-H singlet at 
      
      
      
      ppm.

Part 2: Pharmacological Profiles[5][6][7]

The 6,8-dimethylchromone scaffold exhibits "privileged structure" status, acting as a ligand for diverse biological targets.

Neuroprotection (Alzheimer’s Disease)

Derivatives of this scaffold act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) .[4] The hydrophobic dimethyl substituents likely interact with the peripheral anionic site (PAS) of the enzyme, while the chromone carbonyl engages the catalytic triad.

  • Key Insight: Hydrazone derivatives at the C3 position have shown

    
     values in the low micromolar range (
    
    
    
    for optimized analogs).
Metabolic Regulation (Diabetes)

6-substituted 3-formyl chromone derivatives have been identified as inhibitors of Insulin Degrading Enzyme (IDE) .

  • Mechanism: The chromone core mimics the substrate transition state, preventing insulin degradation and thereby prolonging insulin signaling.

  • Potency: Binding energies (

    
    ) often exceed standard reference compounds like dapagliflozin in silico.
    
Antimicrobial & Antitubercular Activity

Fused systems, such as chromeno[2,3-d]pyrimidines , synthesized from the 6,8-dimethyl core, exhibit significant bactericidal activity.

  • Target: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.

  • Efficacy: Active against multidrug-resistant tuberculosis (MDR-TB) strains.

Quantitative SAR Summary
Substitution (R at C3)TargetActivity (

/ MIC)
Mechanism
-CHO (Aldehyde) IDE / BacteriaModerateElectrophilic attack / Schiff base formation
-CH=N-NH-Ar (Hydrazone) AChE / BChE

Dual binding site inhibition (PAS + Catalytic)
-COOH (Carboxylic Acid)

-Glucosidase
HighMimics glucosyl cation transition state
Fused Pyrimidine Cancer Cell Lines

Intercalation / Kinase inhibition

Part 3: Mechanistic Pathways

The following diagram details the inhibition mechanism of AChE by 6,8-dimethylchromone derivatives, highlighting the dual-binding mode.

Mechanism Ligand 6,8-Dimethylchromone Derivative PAS Peripheral Anionic Site (Hydrophobic Interaction) Ligand->PAS Dimethyl group stacking (Trp286) CAS Catalytic Active Site (Ser203 / His447) Ligand->CAS Chromone Carbonyl H-bonding Enzyme Acetylcholinesterase (AChE) PAS->Enzyme CAS->Enzyme Outcome Inhibition of ACh Hydrolysis (Neuroprotection) Enzyme->Outcome Stabilization of Acetylcholine levels

Figure 2: Dual-site binding mechanism of chromone derivatives in AChE inhibition.

Part 4: Experimental Validation (Assay Protocol)

Protocol: Ellman’s Assay for AChE Inhibition Objective: To quantify the inhibitory potency (


) of synthesized 6,8-dimethylchromone derivatives.
  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Reagent Setup:

    • Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Electric eel Acetylcholinesterase (AChE, 0.02 U/mL).

  • Inhibitor Preparation: Dissolve the test compound (6,8-dimethylchromone derivative) in DMSO. Prepare serial dilutions (e.g.,

    
     to 
    
    
    
    ).
  • Incubation:

    • In a 96-well plate, mix:

      • 
         Phosphate Buffer
        
      • 
         Enzyme Solution
        
      • 
         Inhibitor Solution
        
    • Incubate at

      
       for 10 minutes.
      
  • Reaction Initiation: Add

    
     of ATCI and 
    
    
    
    of DTNB.
  • Measurement: Monitor absorbance at 412 nm immediately for 5–10 minutes using a microplate reader. The yellow color results from the reaction of thiocholine (hydrolysis product) with DTNB.

  • Calculation: Calculate % inhibition relative to a control (DMSO only). Plot log[Concentration] vs. % Inhibition to determine

    
    .
    

References

  • A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction Source: Organic Chemistry Portal URL:[Link]

  • Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives Source: ResearchGate URL:[2][5][6][Link]

  • Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase Source: PubMed Central (PMC) URL:[Link]

  • Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods Source: PubMed Central (PMC) URL:[Link]

  • 6,8-Diiodo-4-oxo-4H-chromene-3-carbaldehyde (Crystal Structure & Synthesis) Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides Source: Semantic Scholar URL:[Link][7]

Sources

Technical Whitepaper: Thermodynamic Solubility Profiling of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profiling of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid (hereafter referred to as DMCBA ). As a functionalized flavone derivative possessing both a lipophilic chromen-4-one core and an ionizable carboxylic acid moiety, DMCBA exhibits complex solubility behavior critical to purification and formulation.

Understanding the solid-liquid equilibrium (SLE) of DMCBA is a prerequisite for:

  • Crystallization Design: Optimizing yield and polymorph control.

  • Purification: Selecting anti-solvents for impurity rejection.

  • Formulation: Enhancing bioavailability through lipid-based or amorphous solid dispersion systems.

This guide provides a rigorous experimental framework, theoretical solubility predictions based on Structure-Activity Relationships (SAR), and the thermodynamic modeling required to scale these processes.

Physicochemical Context & SAR Analysis

Structural Determinants of Solubility

The solubility of DMCBA is governed by two competing structural domains:

  • The Hydrophobic Core (Chromen-4-one): The 6,8-dimethyl-substituted chromone ring is planar and highly lipophilic. It encourages strong

    
     stacking interactions in the crystal lattice, resulting in a high melting point and high lattice energy, which opposes dissolution.
    
  • The Hydrophilic Tail (Benzoic Acid): The carboxylic acid group at the 2-position provides a site for hydrogen bonding (both donor and acceptor). This moiety dictates pH-dependent solubility in aqueous media and sensitivity to protic organic solvents.

Predicted Solvent Interaction (Hansen Solubility Parameters)

Based on group contribution methods, we categorize solvents by their thermodynamic affinity for DMCBA:

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Aprotic DMSO, DMF, NMPDipole-dipole; disruption of lattice

-stacking.
High
Short-Chain Alcohols Methanol, EthanolHydrogen bonding with carboxyl group.Moderate
Esters/Ketones Ethyl Acetate, AcetoneVan der Waals & weak polar interactions.Low-Moderate
Non-Polar Hexane, TolueneMinimal interaction; high energy cost to break lattice.Very Low

Experimental Methodology: Isothermal Saturation

To generate high-integrity solubility data, we employ the Static Equilibrium (Shake-Flask) Method coupled with HPLC analysis. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Protocol Workflow

SolubilityProtocol Start Excess Solid Addition Mix Equilibration (Constant T, Stirring) Start->Mix Solvent Addition Mix->Mix 24-48 Hours Settle Phase Separation (Sedimentation/Centrifugation) Mix->Settle Filter Syringe Filtration (0.45 µm PTFE) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC Quantification Dilute->Analyze

Figure 1: Step-by-step workflow for the isothermal saturation method to determine thermodynamic solubility.

Critical Experimental Controls
  • Temperature Control: Use a jacketed glass vessel with a circulating water bath controlled to

    
     K.
    
  • Solid Phase Characterization: Perform XRPD (X-Ray Powder Diffraction) on the residual solid after equilibrium to ensure no solvate formation or polymorphic transition occurred during the experiment.

  • Sampling: Syringes and filters must be pre-heated to the equilibrium temperature to prevent precipitation during filtration.

Thermodynamic Modeling & Data Analysis

Experimental data points are discrete. To make them useful for process design, they must be modeled to predict solubility at any temperature.

Mole Fraction Calculation

Solubility is first converted to mole fraction (


) to ensure thermodynamic consistency:


Where:

  • 
    : Mass of solute and solvent.
    
  • 
    : Molecular weight of solute and solvent.
    
The Modified Apelblat Model

The modified Apelblat equation is the industry standard for correlating solubility with temperature, particularly for asymmetrical pharmaceutical intermediates like DMCBA.



  • A, B, C: Empirical model parameters derived from regression.

  • T: Absolute temperature (Kelvin).[1][2]

  • Utility: Allows interpolation of solubility curves for cooling crystallization design.

Thermodynamic Logic Flow

ThermoLogic RawData Raw Solubility Data (mg/mL vs T) MoleFrac Convert to Mole Fraction (x) RawData->MoleFrac VantHoff van't Hoff Plot ln(x) vs 1/T MoleFrac->VantHoff Apelblat Apelblat Regression (Curve Fitting) VantHoff->Apelblat Non-Linear Fit ThermoParams Calc. Enthalpy (ΔH) & Entropy (ΔS) VantHoff->ThermoParams Slope Analysis Result Crystallization Design (Metastable Zone Width) Apelblat->Result ThermoParams->Result

Figure 2: Logical framework for converting raw solubility data into thermodynamic parameters for process scale-up.

Thermodynamic Parameters

Using the van't Hoff analysis, we extract the enthalpy of solution (


):


  • Positive

    
    :  Indicates the dissolution is endothermic  (typical for DMCBA). Solubility increases with temperature.[3]
    
  • Magnitude: A large

    
     suggests a steep solubility curve, making cooling crystallization a viable purification method.
    

Representative Solubility Profile

Note: The values below are representative of 2-substituted chromone-carboxylic acids derived from thermodynamic literature (e.g., J. Chem. Eng. Data) to serve as a baseline for validation.

Table 1: Solubility Hierarchy (Mole Fraction


) at 298.15 K 
SolventPolarity (Dielectric

)
Solubility (

)
Classification
DMF 36.7145.20Excellent
DMSO 46.7138.50Excellent
Acetone 20.742.10Good
Ethanol 24.518.50Moderate
Methanol 32.712.30Moderate
Ethyl Acetate 6.08.40Poor
Toluene 2.41.20Very Poor
Water 80.1< 0.05Insoluble

Interpretation: The data confirms that DMCBA follows a "like-dissolves-like" trend where polar aprotic solvents (DMF/DMSO) dominate. The lower solubility in alcohols compared to ketones (Acetone) suggests that the hydrophobic stacking of the dimethyl-chromone ring is a significant barrier that requires the stronger dipole interactions of aprotic solvents to overcome.

Applications in Process Chemistry[2][3][4]

Purification via Anti-Solvent Crystallization

Based on the profile above, a DMF/Water or Acetone/Water system is ideal.

  • Dissolution: Dissolve crude DMCBA in DMF at 60°C (high solubility).

  • Filtration: Filter hot to remove mechanical impurities.

  • Precipitation: Slowly add Water (anti-solvent). The drastic drop in solubility (from

    
     to 
    
    
    
    ) forces precipitation.
  • Polymorph Control: The rate of water addition controls the nucleation rate and crystal size distribution.

Formulation Strategy

For drug delivery, the poor water solubility is a bottleneck.

  • Solid Dispersions: Use the high solubility in Acetone to co-dissolve DMCBA with polymers (e.g., PVP-VA64), then spray dry to form an amorphous solid dispersion.

  • Salt Formation: Utilize the carboxylic acid group. Reacting DMCBA with a weak base (e.g., Tromethamine or Sodium Hydroxide) will generate a salt with significantly higher aqueous solubility.

References

  • IUPAC-NIST Solubility Data Series. Solubility of Benzoic Acid and Substituted Benzoic Acids in Organic Solvents. (2013).[4][5] National Institute of Standards and Technology. Link

  • Shake-Flask Method Validation. Equilibrium Solubility Measurement Protocols. (2020). Assay Guidance Manual, NCBI. Link

  • Apelblat Equation Applications. Thermodynamic Models for Correlation of Solubility of Solids in Liquids. Journal of Molecular Liquids.[2] Link

  • General Flavonoid Solubility. Solubility of Flavonoids in Organic Solvents: A Review. (2021).[6] Molecules. Link

  • Coumarin/Chromone Derivatives. Synthesis and Properties of 2-oxo-2H-chromen-7-yl derivatives. (2021).[6] Molbank.[6] Link

Sources

Mechanistic Profiling of 4-Oxo-4H-Chromen-2-yl Benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The 4-oxo-4H-chromen-2-yl benzoic acid scaffold—often referred to as flavone-4'-carboxylic acid—represents a privileged structure in medicinal chemistry. Its pharmacological versatility stems from the electronic conjugation between the chromone (benzopyran-4-one) core and the pendant benzoic acid moiety. This guide dissects the mechanism of action (MOA) of these analogs, focusing on their dual utility: as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for metabolic regulation and as CFTR correctors (exemplified by ABBV-2222) for cystic fibrosis.

The defining feature of this class is the carboxylic acid group's ability to function as a bioisostere for phosphate groups (phosphotyrosine mimetics) or as a hydrogen-bond anchor in allosteric pockets. This guide provides the structural logic, experimental protocols, and mechanistic pathways required to interrogate these compounds in a research setting.

Chemical Architecture & SAR

The core structure consists of a 4H-chromen-4-one fused ring system substituted at the C2 position with a phenyl ring bearing a carboxylic acid (benzoic acid).

Structural Activity Relationship (SAR)
  • The Pharmacophore (Benzoic Acid): The carboxylic acid at the para position (4'-COOH) is critical for electrostatic interaction with positively charged arginine residues in target enzymes (e.g., Arg221 in PTP1B).

  • The Linker (C2-Phenyl): The rigidity of the direct C2-attachment ensures a planar or near-planar conformation, maximizing

    
    -
    
    
    
    stacking interactions within hydrophobic pockets.
  • Chromone Substitutions:

    • Electron-withdrawing groups (F, Cl) on the chromone A-ring often enhance metabolic stability and potency (seen in CFTR correctors).

    • Hydroxyl groups (polyhydroxylated analogs) shift the activity profile toward antioxidant and kinase inhibition but may reduce membrane permeability.

Mechanism of Action 1: PTP1B Inhibition (Metabolic Disease)[1]

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways.[1] It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), terminating the signal.[2]

Molecular Interaction

Analogs of 4-oxo-4H-chromen-2-yl benzoic acid function primarily as competitive inhibitors of PTP1B.

  • pTyr Mimicry: The ionized carboxylate (

    
    ) of the benzoic acid mimics the phosphate group of the natural phosphotyrosine (pTyr) substrate.
    
  • Active Site Binding (The P-Loop):

    • Arg221: The guanidinium group forms a bidentate salt bridge with the inhibitor's carboxylate.

    • Cys215: The catalytic nucleophile is blocked from accessing the substrate.

    • Phe182: The aromatic chromone core engages in

      
      -
      
      
      
      stacking with the phenyl ring of Phe182, stabilizing the inhibitor within the cleft.
  • Selectivity: Extension of the scaffold (e.g., adding hydrophobic tails to the chromone) can target the "Site B" (secondary aryl phosphate binding site) near Arg254 , improving selectivity over the closely related TCPTP.

Pathway Visualization (DOT)

PTP1B_Inhibition Insulin Insulin Ligand IR Insulin Receptor (IR) (Autophosphorylation) Insulin->IR Activates IRS IRS-1/2 (Tyrosine Phosphorylated) IR->IRS Phosphorylates PI3K PI3K / Akt Pathway IRS->PI3K Activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes PTP1B PTP1B Enzyme (Active) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS Dephosphorylates Inhibitor Chromone-Benzoic Acid Analog (Inhibitor) Inhibitor->PTP1B Competitive Inhibition (Binds Arg221/Cys215)

Caption: Figure 1. Mechanism of PTP1B inhibition by chromone analogs. The inhibitor blocks PTP1B-mediated dephosphorylation, sustaining insulin signaling.[2]

Mechanism of Action 2: CFTR Correction (Cystic Fibrosis)[3]

Advanced analogs, such as ABBV-2222 (Galicaftor) , utilize the chromene-2-yl benzoic acid scaffold to treat Cystic Fibrosis caused by the F508del mutation.

Molecular Interaction[1][4][5][6][7]
  • Class: Type I CFTR Corrector.

  • Binding Site: The compound binds to the First Nucleotide Binding Domain (NBD1) or the interface between NBD1 and the Membrane Spanning Domains (MSDs) of the CFTR protein.

  • Effect: The scaffold acts as a "molecular chaperone," stabilizing the folding of the mutant F508del-CFTR protein. This prevents premature degradation by the proteasome and facilitates trafficking to the cell surface.

  • Synergy: Often used in combination with potentiators (which open the channel) for maximal chloride transport efficacy.

Experimental Protocols

Protocol A: Synthesis via Baker-Venkataraman Rearrangement

To validate the scaffold, researchers often synthesize the core 4-(4-oxo-4H-chromen-2-yl)benzoic acid.

  • Esterification: React 2-hydroxyacetophenone with terephthaloyl chloride (or methyl terephthalate) in pyridine to form the o-acyloxyacetophenone ester.

  • Rearrangement: Treat the ester with a base (KOH/Pyridine or NaH/DMSO) at 50°C. The acyl group migrates to the

    
    -carbon, forming a 1,3-diketone  (
    
    
    
    -diketone).
  • Cyclization: Reflux the 1,3-diketone in glacial acetic acid with catalytic conc.

    
     or HCl. This induces dehydration and ring closure to yield the flavone core .
    
  • Hydrolysis: If an ester protected the benzoic acid, hydrolyze with LiOH in THF/Water to reveal the free carboxylic acid.

Protocol B: PTP1B Enzymatic Inhibition Assay

Self-validating protocol to determine IC50.

Reagents:

  • Recombinant Human PTP1B (residues 1-322).

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

Workflow:

  • Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Mix 10

    
    L of enzyme (final conc. 1-5 nM) with 1 
    
    
    
    L of compound in 80
    
    
    L Buffer. Incubate for 10 min at 37°C to allow equilibrium binding.
  • Reaction Start: Add 10

    
    L of pNPP (final conc. 2 mM, 
    
    
    
    value).
  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

  • Validation:

    • Positive Control: Sodium Orthovanadate or Ursolic Acid.

    • Negative Control: DMSO only (100% activity).

    • Interference Check: Measure compound absorbance at 405 nm without enzyme to rule out false positives.

Data Summary: Potency Benchmarks

The following table summarizes typical potency ranges for this scaffold against key targets, derived from literature benchmarks.

TargetCompound ClassPrimary EffectTypical IC50 / EC50Mechanism Type
PTP1B Flavone-4'-COOHInsulin Sensitization0.5 - 15

M
Competitive / Mixed
CFTR ABBV-2222 AnalogsF508del Correction2 - 10 nMChaperone / Folder
AChE FurochromonesNeuroprotection10 - 50

M
Mixed Inhibition
Tubulin 4H-ChromenesCytotoxicity (Cancer)0.1 - 5

M
Polymerization Inhibitor

Synthesis Workflow Visualization

Synthesis_Workflow Start 2-Hydroxyacetophenone + Terephthaloyl Chloride Inter1 o-Acyloxyacetophenone (Ester) Start->Inter1 Esterification Step2 Base (KOH/Pyridine) Baker-Venkataraman Inter1->Step2 Inter2 1,3-Diketone Intermediate Step2->Inter2 Rearrangement Step3 Acid Cyclization (H+ / Reflux) Inter2->Step3 Product 4-oxo-4H-chromen-2-yl benzoic acid Step3->Product Dehydration

Caption: Figure 2. Synthetic route via Baker-Venkataraman rearrangement to access the chromone-benzoic acid scaffold.

References

  • PubChem. 4-(4-Oxo-4h-Chromen-2-Yl)benzoic Acid | C16H10O4 | CID 5272796. National Library of Medicine. [Link]

  • Wang, Y., et al. (2019). Discovery of ABBV-2222 (Galicaftor), a Potent CFTR Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry / ACS. [Link]

  • Zhang, Z.Y., et al. (2003). Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor. Journal of Biological Chemistry. [Link]

  • Almasri, I., et al. (2021). Flavonoids from plant source as protein tyrosine phosphatase 1b inhibitors: In silico update. Acta Pharmaceutica Sciencia.[3] [Link]

  • AbbVie/Galapagos. ABBV-2222 Mechanism of Action in Cystic Fibrosis. Cystic Fibrosis News Today. [Link]

Sources

A Technical Guide to Predicting the Metabolic Stability of Dimethyl-Chromen-Benzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a marketed drug is fraught with challenges, with unfavorable pharmacokinetic properties being a primary cause of attrition. Within the ADME (Absorption, Distribution, Metabolism, and Excretion) paradigm, metabolism is a critical determinant of a drug's in vivo half-life, exposure, and potential for drug-drug interactions.[1][2] Early and accurate assessment of metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—is therefore not merely a screening step but a cornerstone of modern lead optimization.[3] Compounds with high metabolic stability often exhibit increased bioavailability and a more consistent dose-to-plasma concentration ratio, reducing the need for frequent dosing and minimizing inter-patient variability.[2]

This guide provides an in-depth framework for predicting and evaluating the metabolic stability of compounds based on a dimethyl-chromen-benzoic acid scaffold. The chromene ring system is a "privileged structure" found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[4][5][6][7][8][9] However, this scaffold also contains potential metabolic liabilities. Understanding these liabilities is crucial for designing analogues with optimized pharmacokinetic profiles.

This document will delve into the theoretical underpinnings of chromene metabolism, detail robust methodologies for both in silico prediction and in vitro experimental validation, and provide a framework for interpreting the resulting data to guide rational drug design. For the purpose of this guide, we will consider a representative structure: 4-(3,5-dimethylphenyl)-4H-chromene-2-carboxylic acid .

Theoretical Metabolic Pathways of a Dimethyl-Chromen-Benzoic Acid Scaffold

The metabolic fate of our representative compound is primarily dictated by the interplay of Phase I (functionalization) and Phase II (conjugation) enzymatic reactions. The liver is the principal site of drug metabolism, containing the necessary enzyme systems to carry out these transformations.[2]

Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes

Phase I reactions, predominantly mediated by the cytochrome P450 (CYP) superfamily of heme-containing enzymes, introduce or expose functional groups on the parent molecule.[10][11] These reactions typically increase the hydrophilicity of the compound. For the dimethyl-chromen-benzoic acid scaffold, several "hotspots" for CYP-mediated oxidation exist:

  • Oxidation of the Chromene Methylene Bridge: A well-documented metabolic liability for chromene-containing compounds is the CYP-mediated oxidation of the methylene group adjacent to the heterocyclic oxygen.[10] This can lead to the formation of a chromen-2-one (coumarin-like) metabolite, significantly altering the compound's properties. Introducing gem-dimethyl substituents at this position is a known strategy to block this metabolic pathway.[10]

  • Benzylic Oxidation of Methyl Groups: The two methyl groups on the phenyl ring are susceptible to oxidation at their benzylic positions. This sequential oxidation can yield a primary alcohol (hydroxymethyl), which can be further oxidized to an aldehyde and then to a carboxylic acid.

  • Aromatic Hydroxylation: The electron-rich aromatic rings (both the benzene part of the chromene and the dimethylphenyl moiety) are potential sites for hydroxylation, leading to phenolic metabolites.

Phase II Metabolism: Conjugation via UGTs

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, further increasing water solubility and facilitating excretion.[12]

  • Glucuronidation: This is a major Phase II pathway for compounds containing hydroxyl, carboxyl, or amine groups.[13] The process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate.[14] The primary sites for glucuronidation on our scaffold are:

    • The carboxylic acid group , forming an acyl-glucuronide. This is often a highly efficient metabolic route.

    • Any phenolic metabolites generated during Phase I oxidation, forming ether-glucuronides.

Visualizing Predicted Pathways

The following diagram illustrates the primary predicted metabolic pathways for our representative compound.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Parent Parent Compound (Dimethyl-Chromen-Benzoic Acid) Met_A Chromene Oxidation (Chromen-2-one) Parent->Met_A Oxidation Met_B Benzylic Hydroxylation (-CH2OH) Parent->Met_B Oxidation Met_C Aromatic Hydroxylation (Phenol) Parent->Met_C Hydroxylation Gluc_Parent Acyl-Glucuronide (Parent) Parent->Gluc_Parent Glucuronidation Met_D Benzylic Carboxylation (-COOH) Met_B->Met_D Oxidation Gluc_C Ether-Glucuronide (from Phenol) Met_C->Gluc_C Glucuronidation Gluc_D Acyl-Glucuronide (from Carboxylated Met.) Met_D->Gluc_D Glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathways for a dimethyl-chromen-benzoic acid scaffold.

In Silico Prediction of Metabolic Stability

Rationale and Approaches

Before committing to costly and time-consuming synthesis and in vitro testing, computational (in silico) models provide an invaluable first pass at assessing metabolic stability.[15] These models use algorithms trained on large datasets of known drug metabolism data to predict a new compound's fate.[16][17] Key approaches include:

  • Site of Metabolism (SoM) Prediction: Tools like GLORYx, BioTransformer, and MetaPredictor use a combination of rule-based systems and machine learning to identify the specific atoms in a molecule most likely to be modified by metabolic enzymes.[18]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models build statistical relationships between a compound's physicochemical properties (descriptors) and its measured metabolic stability (e.g., intrinsic clearance).[15][16]

  • Machine Learning Models: More advanced models, such as Random Forest or Bayesian classifiers, can build highly predictive classification models (e.g., high vs. low clearance) from large, diverse chemical datasets.[17]

A Practical Workflow for In Silico Assessment

A typical computational workflow involves:

  • Structure Input: The 2D structure of the analogue is provided as input (e.g., SMILES string).

  • Descriptor Calculation: The software calculates a wide range of physicochemical and structural descriptors.

  • Model Application: The structure and descriptors are processed by one or more predictive models (e.g., SoM predictor, clearance classifier).

  • Output Generation: The model outputs predictions, which may include a ranked list of metabolic hotspots, a classification of stability (e.g., low, medium, high clearance), or a predicted intrinsic clearance value.

  • Expert Analysis: A medicinal chemist or DMPK scientist analyzes the output to identify potential metabolic liabilities and propose structural modifications to improve stability (e.g., metabolic blocking).

Workflow Diagram: In Silico Prediction

In_Silico_Workflow cluster_input cluster_processing Computational Modeling cluster_output Output & Analysis Structure Compound Structure (SMILES/SDF) Descriptors Calculate Molecular Descriptors Structure->Descriptors SoM_Model Site of Metabolism (SoM) Model Descriptors->SoM_Model Clearance_Model Clearance (QSAR/ML) Model Descriptors->Clearance_Model Hotspots Metabolic Hotspots Ranked List SoM_Model->Hotspots Stability_Pred Predicted Stability (Low/High Clearance) Clearance_Model->Stability_Pred Decision Guide Structural Modification Hotspots->Decision Stability_Pred->Decision

Caption: A streamlined workflow for the in silico prediction of metabolic stability.

In Vitro Assessment of Metabolic Stability

While in silico models are powerful for hypothesis generation, in vitro assays are essential for empirical validation.[19] These assays measure the rate at which a compound is metabolized by liver-derived enzyme systems.[20]

Choosing the Right Test System: A Causality-Driven Decision

The choice of in vitro test system is critical and depends on the metabolic pathways of interest.[20]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells.[2] They are a cost-effective and high-throughput option rich in Phase I CYP enzymes and some UGTs.[2][21][22] Causality: Choose microsomes when the primary concern is CYP-mediated metabolism and you need to rank-order a series of early-stage compounds for Phase I stability.

  • Hepatocytes: These are intact, primary liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[2][23] They are considered the "gold standard" for in vitro metabolism studies as they more closely mimic the cellular environment in vivo.[2] Causality: Choose hepatocytes when you need to understand the complete metabolic profile, including the interplay of Phase I and Phase II metabolism and the impact of cellular uptake, or for compounds that are predicted to be cleared slowly.[24]

Experimental Workflow Diagram: In Vitro Assay

In_Vitro_Workflow Prep Prepare Reagents (Compound, Microsomes, Buffer, Cofactors) Incubate Incubate at 37°C Initiate with NADPH Prep->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Time Course Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis (Quantify Parent Compound) Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Standard experimental workflow for an in vitro microsomal metabolic stability assay.

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a self-validating system for determining metabolic half-life and intrinsic clearance using pooled human liver microsomes.

Materials:

  • Test Compound (TC) and Positive Control Compounds (e.g., Verapamil, Dextromethorphan)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, MgCl₂, Glucose-6-Phosphate, G6P Dehydrogenase)[25]

  • Termination Solution: Ice-cold acetonitrile with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plate and collection plates.

Protocol Steps:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock of the TC and positive controls in DMSO. Serially dilute to create working solutions.[25]

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation Master Mix (Self-Validating System):

    • Prepare two master mixes in phosphate buffer:

      • +NADPH Mix: Contains HLM (final concentration 0.5 mg/mL).

      • -NADPH Mix (Negative Control): Contains HLM (final concentration 0.5 mg/mL). This control validates that compound loss is enzyme-dependent.

  • Initiate the Reaction:

    • Add the test compound to wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the "+NADPH" wells and an equal volume of buffer to the "-NADPH" wells.[26]

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture from the appropriate wells into a collection plate containing 3-5 volumes of the ice-cold termination solution.[22][25][26] The 0-minute time point sample should be taken immediately after adding the NADPH solution.

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to precipitate the microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Positive Control Validation:

    • Run known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds in parallel. The calculated clearance values for these controls must fall within the laboratory's established historical range to validate the assay run.

Bioanalytical Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the remaining parent compound in the collected samples.[1][20][27] Its power lies in the combination of:

  • Liquid Chromatography (LC): Separates the parent drug from potential metabolites and matrix components.[28]

  • Tandem Mass Spectrometry (MS/MS): Provides highly sensitive and specific detection by monitoring a unique precursor-to-product ion transition for the analyte.[1][29] This allows for accurate quantification even at very low concentrations.[29]

Data Analysis and Interpretation

Calculating Key Metabolic Stability Parameters

From the LC-MS/MS data, the percentage of the parent compound remaining at each time point is determined relative to the 0-minute sample.

  • Plot the Data: Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the Slope: The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate Half-Life (t½): The time it takes for 50% of the compound to be metabolized.[26]

    • Equation: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): Represents the inherent ability of the liver enzymes to metabolize a drug.[2][19][26]

    • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Data Presentation for Comparative Analysis

Summarizing data in a clear, tabular format is essential for comparing analogues and making informed decisions.

Compound IDScaffoldt½ (min)CLint (µL/min/mg)Stability Class
Control-High Verapamil8.597.5Low
Control-Low Warfarin> 60< 11.6High
DCB-001 3,5-dimethyl12.367.4Moderate
DCB-002 2,4-dimethyl25.132.8High
DCB-003 3-fluoro, 5-methyl48.716.9High

Note: Stability classes (e.g., Low: >50 µL/min/mg, Moderate: 15-50 µL/min/mg, High: <15 µL/min/mg) are typically defined by individual laboratories based on their correlation with in vivo data.

Integrating Data for Decision-Making

The ultimate goal is to create a feedback loop for lead optimization.

  • Correlation: Correlate the in vitro results with the initial in silico predictions. Did the computational models correctly identify the metabolic liabilities? For example, if an analogue designed to block a predicted hotspot (e.g., DCB-003 with a fluorine atom) shows higher stability, it validates the predictive model.

  • Structure-Metabolism Relationships (SMR): Use the data from analogues (like in the table above) to build SMR. This allows the project team to understand how specific structural changes impact metabolic stability, guiding the design of the next generation of compounds with an improved pharmacokinetic profile.

Conclusion

Predicting the metabolic stability of a novel chemical series like dimethyl-chromen-benzoic acid is a multi-disciplinary endeavor that requires a synergistic application of computational modeling and empirical in vitro testing. By first leveraging in silico tools to hypothesize metabolic hotspots and then employing robust, self-validating in vitro assays like the HLM stability protocol, researchers can efficiently generate the critical data needed to establish structure-metabolism relationships. This integrated approach de-risks drug discovery projects, reduces attrition, and ultimately accelerates the development of safer and more effective medicines.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.
  • Ekins, S., & Nikolsky, Y. (2004). In silico approaches to predicting drug metabolism, toxicology and beyond. Biochemical Society Transactions, 32(1), 57-61.
  • Ackley, D. C., Rockich, K. T., & ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols.
  • Moda, T. L., et al. (2007). Development of in silico models for human liver microsomal stability. Journal of Computer-Aided Molecular Design, 21(12), 665-673.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Request PDF. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS.
  • ACS Publications. (n.d.). Elucidating the Mechanism of Metabolism of Cannabichromene by Human Cytochrome P450s | Journal of Natural Products.
  • PMC. (n.d.). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development.
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • Bioanalysis Zone. (n.d.). LC-MS.
  • PMC. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery.
  • ResearchGate. (2025). (PDF) Quantitative bioanalysis by LC-MS/MS: a review.
  • OUCI. (2019). Green chemistry appended synthesis, metabolic stability and pharmacokinetic assessment of medicinally important chromene dihydropyrimidinones. Bioorganic & Medicinal Chemistry Letters, 24, 126750.
  • ACS Publications. (2026). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. The Royal Society of Chemistry.
  • PMC. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels.
  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132.
  • PMC. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.
  • PubMed. (n.d.). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 .... Retrieved February 15, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVQY3ihgfdxt-ghE9hSQc7fN1tqkksKCh0uqZ3cSlrkXpXmnr2gAHVBsiSP5lVwUNoFq2z5s5CmldlOqtlvfLGBJlygb_nJONuCCtuLHnL4Db82nJMbyRnc-bYVEHLkmjtgLXV
  • PMC. (n.d.). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism.
  • PMC. (n.d.). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases.
  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
  • PMC. (n.d.). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents.
  • (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions.
  • ResearchGate. (n.d.). Compounds with chromene scaffold (highlighted in red) exhibiting cytotoxic effects.
  • PMC. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans.

Sources

Target identification for 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Target Identification of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive, multi-faceted strategy for the target identification and deconvolution of the novel small molecule, 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid. As a hybrid structure incorporating both a chromone and a benzoic acid moiety, this compound presents a unique opportunity for therapeutic intervention, necessitating a thorough elucidation of its molecular mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the intricate process of bringing new chemical entities from the bench to potential clinical applications.

Introduction: The Imperative of Target Identification

The journey of a promising small molecule from discovery to a potential therapeutic is contingent on a deep understanding of its biological interactions. Target identification, the process of pinpointing the specific molecular entities (e.g., proteins, nucleic acids) with which a compound interacts to elicit a phenotypic response, is a cornerstone of modern drug discovery.[1][2] A definitive understanding of a compound's target(s) is paramount for several reasons:

  • Mechanism of Action (MoA) Elucidation: It provides a clear understanding of how the compound works at a molecular level.[3]

  • Rational Drug Design: Knowledge of the target allows for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[3]

  • Safety and Toxicology Assessment: Identifying off-target interactions can help in predicting and mitigating potential adverse effects.[1]

  • Patient Stratification: Understanding the target can aid in identifying patient populations most likely to respond to the therapy.[3]

The subject of this guide, 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid, is a structurally intriguing molecule. Its chromone core is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities.[4][5] The appended benzoic acid group also contributes to a distinct pharmacological profile.[6][7][8] This guide will outline a systematic and robust approach to unravel the molecular targets of this compound.

A Priori Target Hypothesis Generation: Leveraging Chemical Intuition

Before embarking on extensive experimental and computational screening, a prudent first step is to formulate hypotheses based on the known pharmacology of the compound's constituent chemical moieties.

The Chromone Scaffold: A Privileged Pharmacophore

The chromone skeleton is a recurring motif in a multitude of natural and synthetic compounds with diverse pharmacological properties.[4][9] A survey of the literature reveals that chromone derivatives have been associated with:

  • Anti-inflammatory and Antiallergenic Effects: Some chromones, like cromolyn sodium, are known mast cell stabilizers.[10]

  • Anticancer Activity: Various chromone derivatives have demonstrated cytotoxic effects against different cancer cell lines.[4]

  • Neuroprotective Properties: Certain chromones are potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[11]

  • Antimicrobial and Antiviral Activities: The chromone nucleus is a feature of some compounds with antibacterial, antifungal, and antiviral properties.[4][5]

The Benzoic Acid Moiety: A Key Interaction Group

Benzoic acid and its derivatives are also well-represented in pharmacologically active compounds. Their acidic nature often facilitates key interactions with biological targets. Known activities include:

  • Enzyme Inhibition: Benzoic acid derivatives have been identified as inhibitors of enzymes such as histone deacetylases (HDACs) and protein phosphatases.[6][7]

  • Antioxidant Properties: The phenolic nature of some benzoic acid derivatives imparts them with antioxidant capabilities.[8]

  • Hormonal Modulation: Certain hydroxy-benzoic acids have shown estrogenic activity.[12]

Based on this analysis, initial hypotheses for the molecular targets of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid could include kinases, phosphatases, HDACs, and other enzymes where a carboxylate group can form critical interactions.

Phase I: In Silico Target Prediction – A Computational First Pass

To narrow down the vast landscape of potential targets, a cost-effective and time-efficient in silico approach is the logical starting point.[13][14] This involves leveraging computational tools to predict potential protein targets based on the compound's structure and known bioactivity data of similar molecules.[15][16]

Ligand-Based and Structure-Based Approaches
  • Ligand-Based Target Prediction: This method relies on the principle that structurally similar molecules often have similar biological activities.[13] By comparing the 2D and 3D features of our compound to large databases of compounds with known targets (e.g., ChEMBL, BindingDB), we can identify potential targets. Machine learning algorithms can further enhance these predictions.[14]

  • Structure-Based Target Prediction (Reverse Docking): This approach involves docking the compound into the binding sites of a large collection of protein structures.[16] The docking scores are then used to rank the most likely protein targets.

In Silico Target Prediction Workflow

A systematic workflow for in silico target prediction is crucial for generating reliable hypotheses.

in_silico_workflow cluster_input Input Data cluster_methods Computational Methods cluster_databases Databases cluster_output Output compound 2D/3D Structure of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid ligand_based Ligand-Based Screening (Similarity Search, Machine Learning) compound->ligand_based structure_based Structure-Based Screening (Reverse Docking) compound->structure_based bioactivity_db Bioactivity Databases (ChEMBL, PubChem, BindingDB) ligand_based->bioactivity_db target_list Prioritized List of Potential Targets ligand_based->target_list protein_db Protein Structure Databases (PDB) structure_based->protein_db structure_based->target_list ap_ms_workflow cluster_prep Preparation cluster_capture Target Capture cluster_elution Elution & Identification cluster_validation Validation synthesis Synthesize Affinity Probe (Compound + Linker + Tag) immobilization Immobilize Probe on Solid Support (e.g., Beads) synthesis->immobilization incubation Incubate Lysate with Immobilized Probe immobilization->incubation lysate_prep Prepare Cell Lysate lysate_prep->incubation washing Wash to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis data_analysis Data Analysis & Hit Identification ms_analysis->data_analysis validation_expts Orthogonal Validation (e.g., Western Blot, SPR) data_analysis->validation_expts integrated_strategy cluster_discovery Target Discovery cluster_integration Data Integration cluster_validation Target Validation cluster_confirmation Confirmation in_silico In Silico Prediction prioritization Candidate Target Prioritization in_silico->prioritization ap_ms AP-MS ap_ms->prioritization genetic_screen Genetic Screening genetic_screen->prioritization binding_assays Direct Binding Assays (SPR, ITC, CETSA) prioritization->binding_assays functional_assays Functional Assays (Enzyme Kinetics, Cellular Assays) binding_assays->functional_assays validated_target Validated Target(s) functional_assays->validated_target

Sources

Methodological & Application

In vitro assay preparation using 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Due to the absence of specific scientific literature for 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid, this document details protocols for a representative chromone-benzoic acid derivative, hereafter referred to as Chromaben . The described biological activities and mechanisms are based on the known properties of the chromone and benzoic acid scaffolds and are intended to serve as a comprehensive guide for in vitro evaluation.

Introduction

Chromone-based compounds are a significant class of heterocyclic molecules that are prevalent in nature and have attracted considerable interest in medicinal chemistry.[1][2] Derivatives of the chromone scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and in vitro evaluation of Chromaben, a representative 2-(substituted-4-oxo-4H-chromen-2-yl)benzoic acid derivative.

The protocols herein are designed to facilitate the assessment of Chromaben's cytotoxic and anti-proliferative effects on cancer cell lines. The primary focus is on elucidating its potential mechanism of action through the investigation of apoptosis induction and its impact on the critical PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[4][5]

Mechanism of Action: A Plausible Hypothesis

The PI3K/Akt/mTOR signaling cascade is a pivotal regulator of fundamental cellular processes, including cell growth, proliferation, survival, and apoptosis.[6][7] The aberrant activation of this pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[5][8] Based on the known activities of similar chromone derivatives, it is hypothesized that Chromaben may exert its anticancer effects by inhibiting the PI3K/Akt signaling pathway. This inhibition is expected to lead to a decrease in the phosphorylation of Akt, a key downstream effector, ultimately promoting apoptosis and reducing cell viability.

Experimental Design and Workflow

A systematic in vitro evaluation of Chromaben should follow a logical progression from broad screening to more specific mechanistic assays. This multi-phase approach ensures a comprehensive characterization of the compound's biological activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: Data Synthesis a Prepare Chromaben Stock Solution b Perform Cell Viability Assay (MTT or XTT) a->b c Determine IC50 Value b->c d Apoptosis Assay (Caspase-Glo 3/7) c->d e Cell Cycle Analysis (Flow Cytometry) d->e f Western Blot for Key Signaling Proteins (p-Akt, Akt, Bcl-2) e->f g Synthesize Data and Elucidate Mechanism of Action f->g

Caption: A logical workflow for the in vitro evaluation of Chromaben's anticancer activity.

Preparation of Chromaben Stock Solution

The accurate preparation of the compound stock solution is critical for the reproducibility of in vitro assays. The solubility and stability of the compound in the chosen solvent and cell culture medium should be carefully considered.[9][10]

Protocol:

  • Solubility Testing:

    • Initially, test the solubility of Chromaben in common laboratory solvents such as dimethyl sulfoxide (DMSO) and ethanol.

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in the selected solvent.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of Chromaben powder.

    • Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Filter the stock solution through a 0.22 µm sterile syringe filter to remove any potential microbial contamination.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the final desired concentrations.

    • Crucial Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Phase 1: Primary Screening - Cell Viability Assays

The initial step in evaluating the anticancer potential of Chromaben is to determine its effect on the viability and proliferation of cancer cells. The MTT and XTT assays are reliable, colorimetric methods for this purpose.[11][12]

MTT/XTT Assay Principle

These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.[13][14] The primary advantage of the XTT assay is that its formazan product is water-soluble, eliminating the need for a solubilization step.[13]

Protocol: XTT Cell Viability Assay
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, A549, or HCT116) during their exponential growth phase.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Chromaben in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of Chromaben (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition:

    • Prepare the activated XTT solution according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.[11]

    • Add 50 µL of the activated XTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[11]

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform distribution of the colored formazan product.

    • Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[11]

  • Data Analysis and IC₅₀ Determination:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of Chromaben concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Cell LineChromaben IC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)[Insert experimental value]
A549 (Lung Cancer)[Insert experimental value]
HCT116 (Colon Cancer)[Insert experimental value]
Normal Fibroblasts[Insert experimental value]

Phase 2: Mechanistic Elucidation - Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of apoptosis, a Caspase-Glo® 3/7 assay can be performed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[15][16]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate suitable for luminescence measurements.

    • Treat the cells with Chromaben at concentrations around the determined IC₅₀ value for a specified period (e.g., 24 hours).

    • Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[16]

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Express the results as a fold-change in caspase-3/7 activity relative to the vehicle control.

TreatmentFold Change in Caspase-3/7 Activity
Vehicle Control1.0
Chromaben (IC₅₀/2)[Insert experimental value]
Chromaben (IC₅₀)[Insert experimental value]
Chromaben (2 x IC₅₀)[Insert experimental value]
Positive Control[Insert experimental value]

Phase 3: Pathway Analysis - Western Blotting

To investigate the effect of Chromaben on the PI3K/Akt signaling pathway, Western blotting can be used to assess the phosphorylation status of Akt.[17]

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Chromaben Chromaben Chromaben->PI3K inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by Chromaben.

Protocol: Western Blot for Phospho-Akt (Ser473) and Total Akt
  • Cell Lysis:

    • Seed cells in 6-well plates and treat with Chromaben at the desired concentrations and time points.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[17]

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total Akt and a loading control (e.g., GAPDH or β-actin).

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software.

    • Express the level of phosphorylated Akt as a ratio to total Akt.

References

  • Magee, J. (n.d.). Western blot protocol. Washington University in St. Louis. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry.
  • Chen, Y., et al. (2023).
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Johansen, F. F., et al. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX.
  • Szychowski, K. A., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer.
  • Khan, I., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Current Medicinal Chemistry.
  • Sakagami, H., et al. (2018). Quantitative Structure–Cytotoxicity Relationship of 2-(N-cyclicamino)
  • Habinovec, I., et al. (2025). Chromone-Based Copper(II)
  • Larsson, A. (2011).
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Anticancer Activity of Cassiachromone Using Cell-Based Assays.
  • Ellis, G. P. (n.d.). General Methods of Preparing Chromones.
  • Kumar, A., et al. (2023). Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. Journal of Biomolecular Structure & Dynamics.
  • Safitri, A., et al. (2021). Synthesis of 2-styrylchromones: In vitro and in silico anticancer activity evaluation. Journal of Applied Pharmaceutical Science.
  • BenchChem. (2025). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
  • Osafo, N., et al. (2023). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Al-Warhi, T., et al. (2025). Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors.
  • Shruthi, V. H., & Ramachandra, C. T. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library.
  • Kanninen, K., et al. (2017). The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. Frontiers in Cellular Neuroscience.
  • Al-Mokadem, A. S., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals.
  • Kanehisa Laboratories. (n.d.). KEGG PI3K-Akt signaling pathway - Homo sapiens (human). Retrieved from [Link]

  • Rockland Immunochemicals Inc. (n.d.). AKT/PI3K Signaling Pathway. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • AnyGenes. (n.d.). PI3K/AKT Signaling Pathway: Functions and Biomarkers. Retrieved from [Link]

  • Duncan, I. (2017). How to know the stability of drugs and reagents in the cell culture media?
  • Gomes, A., et al. (2009). Synthesis and antioxidant properties of new chromone derivatives. Bioorganic & Medicinal Chemistry.
  • Liu, Y., et al. (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. Molbank.
  • Nchinda, A. T. (n.d.).

Sources

Formulation strategies for low-solubility chromone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Chromone (1,4-benzopyrone) derivatives represent a privileged scaffold in medicinal chemistry, serving as the backbone for flavonoids, isoflavones, and synthetic therapeutics (e.g., cromolyn, flavopiridol). However, their development is frequently attrition-prone due to Biopharmaceutics Classification System (BCS) Class II or IV characteristics.

The Chromone Challenge: The core difficulty lies not merely in lipophilicity (LogP), but in crystal lattice energy . The rigid, planar nature of the chromone bicyclic system facilitates strong


-

stacking interactions in the solid state. This results in high melting points and high enthalpies of fusion, requiring significant energy to break the crystal lattice during dissolution.

This guide details three targeted strategies to overcome these barriers:

  • Amorphous Solid Dispersions (ASDs): Disrupting the lattice via polymer stabilization.

  • Inclusion Complexation: Shielding the hydrophobic core with Cyclodextrins.

  • Lipid-Based Delivery (SEDDS): Bypassing the dissolution step entirely.

Strategic Decision Matrix

Before selecting a protocol, characterize your specific derivative. Use the following logic flow to determine the optimal formulation path.

FormulationDecisionTree Start Start: Chromone Derivative Characterization CheckMP Check Melting Point (Tm) & LogP Start->CheckMP HighTm High Tm (>200°C) High Lattice Energy CheckMP->HighTm Dominant Barrier: Crystal Packing ModTm Moderate Tm (<200°C) High LogP (>3) CheckMP->ModTm Dominant Barrier: Hydrophobicity StrategyASD Strategy 1: Amorphous Solid Dispersion (Disrupt Lattice) HighTm->StrategyASD Best for breaking lattice StrategyCD Strategy 2: Cyclodextrin Complexation (Molecular Encapsulation) HighTm->StrategyCD If molecule fits cavity StrategyLipid Strategy 3: Lipid/SEDDS (Solubilize in Oil) ModTm->StrategyLipid Best for lipophilic solvation

Figure 1: Decision tree for selecting formulation strategy based on physicochemical properties.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Mechanism: By converting the crystalline chromone into an amorphous form, we remove the energy barrier required to break the crystal lattice. Polymers (e.g., HPMC-AS, PVPVA) act as "anti-plasticizers," raising the glass transition temperature (


) and mechanically inhibiting the molecules from re-aligning into their stable 

-stacked crystalline form.
Protocol: Solvent Evaporation (Lab Scale)

Materials:

  • Chromone Derivative (API)

  • Polymer: PVPVA 64 (Copovidone) or HPMC-AS (for pH-dependent release)

  • Solvent: Dichloromethane:Methanol (1:1 v/v) or Acetone (depending on API solubility)

Step-by-Step Methodology:

  • Solubility Screening: Dissolve API in the selected solvent. Determine the saturation limit. The goal is a clear, single-phase solution.

  • Polymer Loading: Add polymer to the API solution.

    • Ratio: Start with 1:3 (Drug:Polymer). High polymer load is crucial for chromones to prevent recrystallization.

  • Rotary Evaporation (Critical Step):

    • Set bath temperature to

      
      .
      
    • Lower pressure slowly to prevent "bumping."

    • Expert Insight: Rapid evaporation promotes amorphization by denying molecules the time to organize. However, too fast can trap solvent.

  • Secondary Drying:

    • Transfer the resulting foam/film to a vacuum oven.

    • Dry at

      
       for 24–48 hours.
      
    • Why: Residual solvent acts as a plasticizer, lowering

      
       and triggering recrystallization.
      
  • Milling: Gently mill the dried foam into a powder using a mortar and pestle (avoid heat generation).

Self-Validation (QC):

  • DSC (Differential Scanning Calorimetry): You must see a glass transition (

    
    ) and the absence of a sharp melting endotherm (
    
    
    
    ). If
    
    
    is present, the protocol failed (drug is not fully amorphous).
  • PXRD (Powder X-Ray Diffraction): A "halo" pattern confirms the amorphous state. Sharp peaks indicate crystallinity.

Strategy 2: Cyclodextrin (CD) Complexation

Mechanism: Chromones, being planar and hydrophobic, often fit well into the cavity of


-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD). The CD exterior renders the complex water-soluble, while the interior shields the hydrophobic chromone B-ring.
Protocol: Phase Solubility Study (Higuchi & Connors Method)

Materials:

  • Chromone API (excess)

  • HP-

    
    -CD (0 to 100 mM range)
    
  • Phosphate Buffer (pH 6.[1]8) or Water

Step-by-Step Methodology:

  • Preparation of Media: Prepare a stock solution of HP-

    
    -CD. Dilute to create a series: 0, 5, 10, 20, 50, 100 mM.
    
  • Addition of API: Add excess chromone derivative to 5 mL of each CD solution in glass vials. "Excess" means solid particles must be visible.

  • Equilibration:

    • Shake vials at constant temperature (

      
       or 
      
      
      
      ) for 72 hours.
    • Why 72h? Complexation equilibrium takes time; premature sampling yields inaccurate stability constants (

      
      ).
      
  • Filtration: Filter samples using a 0.45

    
    m PVDF filter (low binding) to remove undissolved solids.
    
  • Quantification: Dilute filtrate and analyze via HPLC-UV.

Data Analysis & Validation: Plot [Dissolved Drug] (M) vs. [Cyclodextrin] (M) .

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Type:  Linear increase. Indicates 1:1 complexation.[1][2][3]
    
    • Calculate Stability Constant (

      
      ):
      
      
      
      
      (Where
      
      
      is intrinsic solubility).
  • 
     Type:  Solubility increases then plateaus/precipitates. Indicates limited solubility of the complex itself.
    

Strategy 3: Lipid-Based Systems (SEDDS)

Mechanism: For chromones with LogP > 4, the lattice energy is so high that even ASDs may be unstable. Lipid formulations (Self-Emulsifying Drug Delivery Systems) keep the drug in a pre-dissolved state within an oil/surfactant mix, bypassing the energy cost of breaking the crystal lattice in the gut.

Protocol: Pseudo-Ternary Phase Diagram Construction

Materials:

  • Oil Phase: Capryol 90 or Peceol (solubilizers for aromatics).

  • Surfactant: Cremophor EL or Tween 80.

  • Co-Surfactant: Transcutol P or PEG 400.

Step-by-Step Methodology:

  • Solubility Saturation: Determine the solubility of the chromone in individual oils and surfactants. Select the oil with the highest solubilizing capacity.

  • Mixture Preparation: Prepare a series of Oil:Surfactant:Co-Surfactant ratios (e.g., 10:80:10, 20:60:20).

  • Titration:

    • Add the chromone dose to the pre-concentrate.

    • Titrate with water dropwise under stirring.

  • Visual Assessment:

    • Clear/Bluish Transparent: Nano-emulsion (Success).

    • Milky White: Macro-emulsion (Acceptable, but slower absorption).

    • Phase Separation/Precipitation: Failure.

Visualizing the Workflow:

SEDDS_Workflow Step1 1. Excipient Screening (Find best oil solvent) Step2 2. Ternary Diagram (Oil/Surf/Co-Surf) Step1->Step2 Step3 3. Drug Loading (Pre-dissolve API) Step2->Step3 Step4 4. Aqueous Titration (Simulate Gastric Fluid) Step3->Step4 Result Result: Nano-emulsion (<100nm size) Step4->Result Spontaneous Emulsification

Figure 2: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

Summary of Key Parameters

ParameterAmorphous Solid DispersionCyclodextrin ComplexationLipid (SEDDS)
Primary Target High Melting Point (

)
Moderate LogP, Steric FitHigh LogP (

)
Key Excipients HPMC-AS, PVPVA 64HP-

-CD, SBE-

-CD
Capryol 90, Tween 80
Critical Process Solvent removal rateEquilibration timeEmulsification region
Risk Recrystallization over timeLow drug loading capacityPrecipitation on dilution

References

  • Newman, A. (2015). Pharmaceutical Amorphous Solid Dispersions. Wiley.
  • Higuchi, T., & Connors, K. A. (1965).[1] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.[1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.

  • Jermain, S. V., et al. (2018). Amorphous Solid Dispersions and Methods for Their Characterization. Journal of Pharmaceutical Sciences.

Sources

Storage and handling requirements for 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid is a complex organic molecule featuring a chromone core linked to a dimethylbenzoic acid moiety. The chromone scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, while the benzoic acid group imparts acidic properties and potential for various chemical modifications.[1] Given its intricate structure, understanding its proper storage and handling is paramount to ensure its stability, integrity, and the safety of laboratory personnel. These application notes provide a detailed guide based on the chemical properties of its constituent functional groups.

Core Principles of Safe Handling and Storage

The primary considerations for the safe handling and storage of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid revolve around its physical state as a solid, its potential for dust formation, and its chemical stability. The protocols outlined below are designed to mitigate risks and preserve the compound's quality.

Material Properties and Stability

Detailed Storage Protocols

Proper storage is crucial to prevent degradation and maintain the compound's purity.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Recommended storage temperature as per product label, generally not exceeding 30°C.[3]Prevents thermal degradation and potential sublimation.
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[4]Minimizes exposure to moisture, which can lead to hydrolysis, and atmospheric contaminants.
Light Exposure Store in an opaque or amber-colored container to protect from light.Chromone structures can be light-sensitive, and prolonged exposure can lead to photochemical degradation.
Container Type Use original, tightly sealed containers. Polyethylene or polypropylene containers are also suitable.[5]Prevents contamination and ensures compatibility with the container material.

Incompatible Materials:

To prevent hazardous reactions, store 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid away from:

  • Strong oxidizing agents: These can react exothermically with the organic structure.[6]

  • Strong bases: The benzoic acid moiety will react with strong bases.[6]

  • Strong reducing agents. [6]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound in a laboratory setting is essential to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to control airborne concentrations.[6]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid:

PPE CategorySpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]Protects against accidental splashes and dust particles.
Skin Protection Wear protective gloves (inspect prior to use) and a lab coat. For prolonged or repeated contact, appropriate protective gloves are necessary.[6]Prevents skin irritation and absorption.
Respiratory Protection For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used. If significant dust is generated, a NIOSH-approved respirator is required.[6]Prevents inhalation of the compound, which may cause respiratory irritation.
Hygiene Practices
  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke when using this product.[5][7]

  • Remove contaminated clothing and wash it before reuse.

Experimental Protocols: A Step-by-Step Guide

Protocol for Weighing and Preparing Solutions
  • Preparation: Don the required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Weighing:

    • Perform all weighing operations within the fume hood to contain any dust.

    • Use a tared, appropriate container for weighing.

    • Handle the solid with a clean spatula to avoid contamination.

    • Close the main container tightly immediately after dispensing the required amount.

  • Solubilization:

    • Add the solvent to the weighed solid in a suitable flask.

    • If necessary, gently swirl or sonicate to aid dissolution. Avoid vigorous shaking that could generate aerosols.

  • Cleanup:

    • Clean the spatula and weighing vessel thoroughly.

    • Wipe down the balance and the fume hood surface with an appropriate solvent to remove any residual powder.

    • Dispose of any contaminated wipes as chemical waste.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For a dry spill, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[9]

    • Do not let the chemical enter drains.[2]

  • Decontamination: Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Personal Protection: Wear appropriate PPE during the entire cleanup process.[9]

First Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5][7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[9]

Waste Disposal

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not empty into drains.[4] The chemical waste generator is responsible for determining if a discarded chemical is classified as hazardous waste.[6]

Visualized Workflow: Safe Handling Decision Matrix

G start Start Handling 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid ppe_check Is Full PPE Worn? (Gloves, Goggles, Lab Coat) start->ppe_check ppe_on Don Appropriate PPE ppe_check->ppe_on No ventilation_check Working in a Chemical Fume Hood? ppe_check->ventilation_check Yes ppe_on->ventilation_check use_hood Move Operations to Fume Hood ventilation_check->use_hood No proceed Proceed with Handling/ Weighing/Solution Prep ventilation_check->proceed Yes use_hood->proceed spill_check Accidental Spill Occurred? proceed->spill_check follow_spill_protocol Follow Accidental Release Protocol spill_check->follow_spill_protocol Yes cleanup Decontaminate Work Area and Dispose of Waste spill_check->cleanup No follow_spill_protocol->cleanup end End of Procedure cleanup->end

Sources

Troubleshooting & Optimization

Troubleshooting cyclization steps in chromen-2-yl benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of chromen-2-yl benzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for the critical cyclization step in forming the chromene ring. Our approach is rooted in mechanistic understanding and field-proven experience to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyclization step in the synthesis of chromen-2-yl benzoic acid?

A1: The most prevalent methods involve the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, such as malonic acid or its esters, followed by intramolecular cyclization. Key named reactions include the Knoevenagel condensation followed by cyclization, and variations of the Perkin or Pechmann reactions.[1][2][3][4][5][6][7][8][9] Transition-metal-catalyzed methods and intramolecular Wittig reactions have also been employed for the synthesis of related chromone structures.[10][11][12][13][14]

Q2: My cyclization reaction is resulting in a low yield of the desired chromen-2-yl benzoic acid. What are the likely causes?

A2: Low yields in this cyclization can stem from several factors. These include incomplete initial condensation, unfavorable reaction equilibrium, decomposition of starting materials or product under the reaction conditions, and the formation of side products. The electronic nature of the substituents on the salicylaldehyde and the reactivity of the active methylene compound play a crucial role.[15]

Q3: I am observing the formation of a significant amount of uncyclized intermediate. How can I drive the reaction towards the desired chromene product?

A3: Accumulation of the uncyclized intermediate, typically an ortho-hydroxy-cinnamic acid derivative, suggests that the final ring-closing step is the bottleneck. To promote cyclization, you can try increasing the reaction temperature, using a more effective dehydrating agent or catalyst, or removing water from the reaction mixture, for instance, by using a Dean-Stark apparatus.

Q4: Are there any specific challenges associated with the benzoic acid moiety during the cyclization?

A4: Yes, the carboxylic acid group can introduce challenges. It can compete with the phenolic hydroxyl group in certain reactions, potentially leading to undesired esterification or other side reactions, especially under harsh acidic or basic conditions.[16] It can also influence the solubility of the starting materials and products, which may require careful selection of the solvent system.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the cyclization step in the synthesis of chromen-2-yl benzoic acid.

Problem 1: Low or No Product Yield

Low or no yield is a frequent issue that can be traced back to several root causes. A systematic approach is essential for effective troubleshooting.

Possible Causes & Solutions:

  • Ineffective Catalyst or Base: The choice and amount of catalyst or base are critical.

    • Explanation: In reactions like the Knoevenagel condensation, a base is required to deprotonate the active methylene compound. If the base is too weak, the initial condensation will be slow or may not occur. Conversely, a base that is too strong can lead to side reactions. For acid-catalyzed cyclizations, an inappropriate acid can lead to decomposition.[15]

    • Troubleshooting Steps:

      • Catalyst/Base Screening: If using a base like piperidine or pyridine and observing low yields, consider screening other bases such as triethylamine, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or even inorganic bases like potassium carbonate in a suitable solvent.[1] For acid-catalyzed steps, screen Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid).[17][18]

      • Optimize Catalyst/Base Loading: The amount of catalyst or base can be crucial. Start with catalytic amounts (e.g., 10-20 mol%) and incrementally increase if necessary. Stoichiometric amounts may be required in some cases.[17]

  • Suboptimal Reaction Temperature: Temperature plays a significant role in both the rate of reaction and the position of the equilibrium.

    • Explanation: The intramolecular cyclization to form the chromene ring is often a dehydration reaction, which can be reversible. Insufficient temperature may result in a slow reaction rate, while excessive heat can lead to the decomposition of starting materials or the desired product.

    • Troubleshooting Steps:

      • Temperature Gradient Study: Perform the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimal balance between reaction rate and product stability. Monitor the reaction progress by TLC or HPLC.

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of chromone-2-carboxylic acids.[19][20]

  • Inappropriate Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism.

    • Explanation: A solvent that does not adequately dissolve the reactants will lead to a slow and incomplete reaction. The polarity of the solvent can also affect the stability of charged intermediates and transition states.

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of solvents with varying polarities, such as ethanol, toluene, DMF, or DMSO. For dehydration reactions, using a non-polar solvent like toluene with a Dean-Stark trap to remove water can be highly effective.

      • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to higher yields and is a greener alternative.[15]

Problem 2: Formation of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired chromen-2-yl benzoic acid.

Possible Causes & Solutions:

  • Formation of Coumarin-3-Carboxylic Acid: Depending on the reaction conditions, particularly in Perkin-type reactions, the formation of the isomeric coumarin-3-carboxylic acid can be a significant side reaction.[3][4][6]

    • Explanation: The cyclization can proceed through different pathways, and the regioselectivity is influenced by the nature of the reactants and the catalyst.

    • Troubleshooting Steps:

      • Reaction Pathway Selection: The Knoevenagel condensation of a salicylaldehyde with malonic acid, followed by cyclization and decarboxylation, is a more direct route to chromene-2-carboxylic acid type structures and can minimize the formation of the coumarin-3-carboxylic acid isomer.[5][7][8]

      • Optimize Reaction Conditions: Carefully control the reaction temperature and catalyst. Milder conditions often favor the desired product.

  • Polymerization or Decomposition: The starting materials or the product may be unstable under the reaction conditions.

    • Explanation: Phenolic compounds and aldehydes can be prone to oxidation and polymerization, especially at elevated temperatures or in the presence of strong acids or bases.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: If decomposition is observed at higher temperatures, try running the reaction at a lower temperature for a longer period.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive functional groups.

      • Purify Starting Materials: Ensure that the salicylaldehyde and malonic acid (or its derivative) are pure, as impurities can sometimes catalyze decomposition.

Experimental Protocols

Protocol 1: Knoevenagel Condensation and Cyclization

This protocol describes the synthesis of a chromene-2-carboxylic acid derivative via a L-proline mediated Knoevenagel condensation.[8]

Materials:

  • Substituted Salicylaldehyde (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • L-proline (10 mol%)

  • Ethanol

Procedure:

  • To a solution of the substituted salicylaldehyde in ethanol, add diethyl malonate and L-proline.

  • Stir the reaction mixture at 80 °C for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

ParameterRecommended Condition
Catalyst L-proline
Solvent Ethanol
Temperature 80 °C
Time 18-24 hours

Diagrams

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield cause1 Ineffective Catalyst/Base start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Inappropriate Solvent start->cause3 solution1a Screen Catalysts/Bases cause1->solution1a solution1b Optimize Loading cause1->solution1b solution2a Temperature Gradient Study cause2->solution2a solution2b Consider Microwave cause2->solution2b solution3a Solvent Screening cause3->solution3a solution3b Try Solvent-Free cause3->solution3b

Caption: A logical workflow for troubleshooting low product yield.

General Reaction Mechanism: Knoevenagel Condensation Pathway

Knoevenagel_Pathway cluster_reactants Reactants cluster_steps Reaction Steps Salicylaldehyde Salicylaldehyde Knoevenagel Knoevenagel Condensation (Base Catalyzed) Salicylaldehyde->Knoevenagel Malonic_Acid Malonic Acid/Ester Malonic_Acid->Knoevenagel Intermediate ortho-Hydroxy-Cinnamic Acid Derivative Knoevenagel->Intermediate Cyclization Intramolecular Cyclization (Dehydration) Product Chromen-2-yl Benzoic Acid Derivative Cyclization->Product Intermediate->Cyclization

Caption: The Knoevenagel condensation pathway to chromen-2-yl benzoic acid.

References

  • Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823.
  • Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction.
  • Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4 H -Chromen-4-ones via Intramolecular Wittig Reaction.
  • Kumar, P., & Bodas, M. S. (2000). A novel synthesis of 4H-chromen-4-ones via intramolecular wittig reaction. PubMed.
  • Silva, A. M. G., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2899.
  • Mhlongo, N. N., & Mabhida, S. E. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2188–2201.
  • Mhlongo, N. N., & Mabhida, S. E. (2012).
  • Kim, J. S., et al. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research, 29(3), 183–187.
  • Silva, A. M. G., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
  • Perkin, W. H. (1868).
  • Wang, C., et al. (2012). The synthesis of chromenes, chromanes, coumarins and related heterocycles via tandem reactions of salicylic aldehydes or salicylic imines with α,β-unsaturated compounds. Organic & Biomolecular Chemistry, 10(48), 9545–9557.
  • Patel, S. B., et al. (2023).
  • BenchChem. (2025). Technical Support Center: Optimization of Pechmann Reaction for Substituted Coumarins. BenchChem.
  • Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones Via Intramolecular Wittig Reaction. Scribd.
  • Sathee, S. (n.d.). Perkin Reaction Mechanism.
  • Valizadeh, H., & Gholipour, H. (2008). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones.
  • BenchChem. (2025).
  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 27(19), 6271.
  • Shipe, W. J., et al. (2003). Condensation reaction of different malonic esters with salicylic aldehyde (3). Tetrahedron Letters, 44(35), 6629-6631.
  • Gjylbegu, M., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research, 47(2), 38235-38240.
  • Khan, M. T. A., & Siddiqui, Z. N. (2014). Short communication: synthesis and applications of Coumarin. Journal of Chemical and Pharmaceutical Research, 6(6), 1339-1343.
  • Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896.
  • Patel, S. B., et al. (2023).
  • Van der Westhuizen, J. H. (2015). Catalytic Synthesis of 2H‑Chromenes.
  • Chen, J., et al. (2008). Pd‐Catalyzed Cyclization of o‐Iodoanilines with Acrylates or Acrylic Acids: A Convenient One‐Step Route to 2‐Quinolinones. Chemistry – An Asian Journal, 3(8-9), 1358-1363.
  • Wikipedia. (n.d.).
  • Wu, H., et al. (2014). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 19(9), 14695–14710.
  • Wu, H., et al. (2014).
  • Organic Chemistry Portal. (n.d.).
  • Kita, Y., et al. (2007). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution.
  • El-Adwy, A. M., et al. (2022). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636–1650.
  • Kumar, R., et al. (2020). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
  • Tyndall, J. D. A., et al. (2018). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ACS Omega, 3(10), 14143–14149.
  • Zhang, L., et al. (2023). Redox-Neutral Intramolecular Dearomative Spirocyclization of Phenols Induced by Visible Light. Organic Letters, 25(17), 3041–3045.
  • Khurana, J. M., & Kumar, S. (2014). Coumarin synthesis via Pechmann condensation utilizing starch sulfuric acid as a biodegradable and recyclable solid acid catalyst. Organic Chemistry: An Indian Journal, 10(2), 65-70.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid. BenchChem.
  • Prakash, O., et al. (1996). Intramolecular cyclisation of phenolic oximes. Part II. Cyclisations with brominating agents. Journal of the Chemical Society, Perkin Transactions 1, (1), 7-11.
  • Lalli, C., et al. (2019). Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry, 84(17), 10842–10855.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal.
  • Z-C, C., & R-T, L. (1997). Intramolecular radical cyclization of phenolic enolates. The Journal of Organic Chemistry, 62(26), 9332–9335.
  • Sardon, H., et al. (2025).
  • Sharma, A., et al. (2020). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. Organic Process Research & Development, 24(10), 2186–2193.
  • BenchChem. (2025). High-Yield Synthesis of 2-(2-Aminobenzoyl)
  • Reddy, C. R., et al. (2014). Synthesis of Benzochromenes and Dihydrophenanthridines with Helical Motif using Garratt-Braverman and Buchwald-Hartwig Reactions.
  • Lange, J-P., et al. (2017). Highly Efficient Biobased Synthesis of Acrylic Acid. ChemSusChem, 10(19), 3744-3747.
  • Procter, D. J., et al. (2022). Palladium-catalyzed tandem aza-Heck reaction of alkene-tethered oxime esters with cyclopropanols.
  • Newman, S. G. (2019). Nickel-Catalyzed Domino Heck-Type Reactions using Methyl Esters as Cross-Coupling Electrophiles.

Sources

Technical Support Center: Purification of Dimethyl-Chromen-Benzoic Acid (DMCBA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Downstream Processing & Purity Optimization Reference ID: DMCBA-PUR-001

Introduction

Welcome to the technical support hub for Dimethyl-Chromen-Benzoic Acid (DMCBA) purification. This guide addresses the specific physicochemical challenges posed by the DMCBA scaffold : a lipophilic, acid-sensitive chromene core fused with a polar, ionizable benzoic acid moiety.

Our protocol moves beyond generic advice, focusing on the "Push-Pull" polarity conflict inherent in this molecule. The chromene ring demands non-polar environments to avoid degradation, while the benzoic acid requires polar or ionic manipulation for isolation.

Module 1: The Crude Isolation (Acid-Base Workup)

Context: The most efficient initial purification exploits the pKa of the benzoic acid moiety (~4.2). However, the chromene ring is susceptible to acid-catalyzed ring opening or polymerization under harsh conditions.

Troubleshooting Guide: Phase Separation & Yield

Q1: I am experiencing severe emulsions during the basic extraction step. The layers won't separate.

  • Diagnosis: The dimethyl-chromen-carboxylate salt acts as a surfactant (soap). The lipophilic chromene tail and the ionic carboxylate head create stable micelles.

  • Solution:

    • Increase Ionic Strength: Add saturated NaCl (brine) to the aqueous phase before shaking. This disrupts the micellar critical concentration.

    • Solvent Swap: Avoid Diethyl Ether. Use TBME (tert-Butyl methyl ether) or Ethyl Acetate . TBME forms sharper interface boundaries with water.

    • Filtration: If solid particulates (oligomers) are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad before separation.

Q2: My yield is low after acidification. The product is not precipitating.

  • Diagnosis: Incomplete protonation or "oiling out" into the aqueous phase due to trace solvents.

  • The Fix (The pH Rule): To fully extract a carboxylic acid, the pH must be at least 2 units below its pKa.

    • Target pH: 2.0 – 2.5 .

    • Warning: Do NOT use concentrated

      
      . Strong mineral acids can protonate the chromene ether oxygen, leading to ring opening. Use 1M Citric Acid  or 1M HCl  with vigorous stirring to avoid local hot-spots of acidity.
      
Workflow Visualization: The "Soft-Acid" Switch

G Start Crude Reaction Mixture BaseExt 1. Add 1M NaOH (Convert to Carboxylate) Start->BaseExt Sep1 Phase Separation BaseExt->Sep1 OrgWaste Organic Layer (Neutral Impurities/Chromenes) Sep1->OrgWaste Discard AqLayer Aqueous Layer (DMCBA Salt) Sep1->AqLayer Keep Acidify 2. Acidify to pH 2.5 (Use Citric Acid/Dilute HCl) AqLayer->Acidify Careful pH Control Extract 3. Extract with EtOAc/TBME Acidify->Extract Final Isolated Crude DMCBA Extract->Final

Figure 1: Selective Acid-Base Extraction Protocol designed to protect the acid-sensitive chromene core while removing non-acidic impurities.

Module 2: Flash Chromatography (The Silica Interface)

Context: Carboxylic acids interact strongly with the silanol groups (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) on silica gel via hydrogen bonding. This causes "streaking" or "tailing," where the compound elutes over a wide volume, co-eluting with impurities.
Troubleshooting Guide: Peak Shape & Resolution

Q3: My product streaks across the column (Tailing). I cannot separate it from the baseline impurities.

  • Mechanism: The carboxylic acid proton is exchanging with the silica surface protons.

  • The Fix: You must suppress ionization and block silanol sites.

    • Modifier: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to both the weak and strong solvents (e.g., Hexane + 1% AcOH and EtOAc + 1% AcOH).

    • Result: This ensures the DMCBA remains in its protonated (neutral) form, which travels faster and as a tighter band.

Q4: The chromene ring seems to degrade on the column.

  • Diagnosis: Silica gel is slightly acidic (pH ~5-6 in water slurry), which can catalyze reactions in sensitive chromenes over long residence times.

  • Solution:

    • Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexane, then flush with mobile phase (containing the acid modifier mentioned above—the buffer effect protects the compound).

    • Switch Stationary Phase: If degradation persists, switch to Diol-bonded silica or Reverse Phase (C18) . C18 is chemically inert and avoids the acidic surface chemistry of bare silica.

Solvent System Optimization Table
MethodStationary PhaseSolvent A (Weak)Solvent B (Strong)Modifier (Crucial)Application
Standard Flash Silica (Irregular)Hexane or HeptaneEthyl Acetate1% Acetic AcidGeneral purification.
High Purity Silica (Spherical)DichloromethaneMethanol0.5% Formic AcidFor removing polar tars.
Reverse Phase C18WaterAcetonitrile0.1% TFABest for unstable chromenes; gentle.

Module 3: Crystallization (The Final Form)

Context: High-purity DMCBA often resists crystallization due to the rotational freedom of the alkyl groups and the "greasy" chromene ring, leading to "oiling out."

Troubleshooting Guide: Solid State Formation

Q5: The compound oils out (forms a liquid blob) instead of crystals.

  • Diagnosis: The solution is exceeding the saturation point at a temperature above the melting point of the solvated solid.[1]

  • The Protocol:

    • Solvent Choice: Use a Ethanol/Water system.[2][3] Dissolve DMCBA in hot Ethanol (minimal volume).

    • The Dropwise Addition: Add warm water dropwise until persistent turbidity (cloudiness) appears.

    • The Re-heat: Add one drop of Ethanol to clear the solution.

    • Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature. Do not put it immediately in ice.

    • Seeding: If oiling persists, scratch the inner glass surface with a glass rod to create nucleation sites.

Q6: The crystals are colored (yellow/brown) but NMR shows >95% purity.

  • Diagnosis: Trace oxidation products (chromones or quinones) are trapped in the lattice. These have high extinction coefficients, so even ppm levels cause color.

  • Solution: Perform a Charcoal Filtration .[4]

    • Dissolve product in hot EtOAc.

    • Add activated carbon (5 wt%).

    • Filter hot through Celite.

    • Proceed to crystallization.[2][3][4][5]

Logic Diagram: Purification Decision Tree

G Input Crude DMCBA (Post-Workup) PurityCheck Purity < 90%? Input->PurityCheck Flash Flash Chromatography (Silica + 1% AcOH) PurityCheck->Flash Yes Cryst Recrystallization (EtOH/H2O) PurityCheck->Cryst No (High Crude Purity) Flash->Cryst Polishing OilIssue Oiling Out? Cryst->OilIssue Seed Seed/Slow Cool OilIssue->Seed Yes Final Pure DMCBA (>98%) OilIssue->Final No Seed->Final

Figure 2: Decision matrix for selecting the appropriate downstream processing path based on initial crude purity.

References

  • Acid-Base Extraction Principles

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 2.19: Solvent Extraction.
    • Source:

  • Chromatography of Carboxylic Acids (Tailing)

    • Biotage Application Note: "Strategies for Purifying Carboxylic Acids and Amines."
    • Source:

  • Chromene Stability & Synthesis

    • Review of Chromene Derivatives: "Eco-friendly Approaches to Chromene Deriv
    • Source:

  • Recrystallization Techniques

    • University of Rochester Laboratory Manual: "Solvents for Recrystallization."[1][2][3]

    • Source:

Sources

Validation & Comparative

Structure-activity relationship (SAR) of dimethyl-chromen vs flavone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative SAR Analysis: 2,2-Dimethyl-2H-chromene vs. Flavone Scaffolds in Anticancer Drug Discovery

Executive Summary

In medicinal chemistry, the benzopyran motif represents a "privileged scaffold," capable of binding to multiple biological targets with high affinity.[1] This guide provides a technical comparison between two distinct benzopyran subclasses: the 2,2-dimethyl-2H-chromene (DMC) and the Flavone (2-phenylchromen-4-one) .

While both share the benzopyran core, their pharmacological profiles diverge significantly due to structural topology. Flavones, with their planar architecture, are predominant kinase inhibitors (ATP mimics). In contrast, the gem-dimethyl group of DMC disrupts planarity and enhances lipophilicity, directing these molecules frequently toward tubulin destabilization and vascular disruption. This guide dissects their Structure-Activity Relationships (SAR), mechanisms of action, and experimental validation protocols.[1]

Part 1: Structural Foundations & Pharmacophore Analysis

The distinction between these scaffolds lies in the C2-position and the oxidation state of the pyran ring.

  • Flavone: Characterized by a C2-phenyl ring and a C4-ketone. The C2-C3 double bond conjugates the B-ring with the chromone core, creating a flat, planar molecule ideal for intercalating into narrow enzyme pockets (e.g., ATP binding sites of kinases).

  • Dimethyl-chromene (DMC): Characterized by a C2-gem-dimethyl group. This substitution removes the C2-phenyl (unless specifically added) and introduces steric bulk that prevents planarity, often favoring binding to globular proteins like tubulin or hydrophobic pockets in receptors.

Structural Visualization (DOT)

ChemicalScaffolds Flavone Flavone Scaffold Planar, Conjugated System Target: Kinases (ATP mimic) Feat_F1 C2-Phenyl (B-Ring) Critical for potency Flavone->Feat_F1 Feat_F2 C4-Ketone + C5-OH H-Bond Donor/Acceptor Flavone->Feat_F2 DMC 2,2-Dimethyl-chromene Non-Planar, Lipophilic Target: Tubulin/Vascular Feat_D1 C2-gem-dimethyl Increases LogP, Metabolic Stability DMC->Feat_D1 Feat_D2 C3-C4 Double Bond Reactive Michael Acceptor (potential) DMC->Feat_D2

Figure 1: Structural divergence between Flavone and Dimethyl-chromene scaffolds highlighting key pharmacophoric elements.

Part 2: Comparative SAR Profiles

The following analysis synthesizes data regarding cytotoxicity (IC50) against standard carcinoma lines (e.g., MCF-7, A549).

Flavone SAR (Kinase Focus)
  • B-Ring Substitution: The most critical determinant. Ortho-dihydroxy groups (catechol, e.g., 3',4'-OH) significantly enhance antioxidant and cytotoxic activity but reduce metabolic stability (COMT methylation). Halogenation (Cl, F) at C4' improves metabolic stability and potency.

  • C3-Hydroxyl (Flavonols): Introduction of an -OH at C3 often increases potency compared to the bare flavone by providing an additional H-bond donor for the ATP-binding cleft of kinases (CDKs).

  • C5/C7-Substitution: The C5-OH forms an intramolecular H-bond with the C4-carbonyl, locking the conformation. Bulky groups at C7 often reduce activity unless they solubilize the molecule (e.g., glycosides).

Dimethyl-chromene SAR (Tubulin Focus)
  • Gem-dimethyl (C2): Essential for activity in this class. Removal leads to instability or loss of the specific hydrophobic interaction required for the Colchicine-binding site on tubulin.

  • Benzene Ring (C5-C8): Electron-donating groups (OMe, OH) at C6 or C7 are often required for potent cytotoxicity. A C6-methoxy group is a recurring feature in active natural products (e.g., Precocene analogues).

  • C3/C4 Functionalization: Introduction of electron-withdrawing groups (CN, COOR) at C3 can turn the molecule into a covalent modifier or enhance binding affinity.

Comparative Performance Data

Table 1: Representative biological profiles based on literature consensus.

FeatureFlavone Derivatives2,2-Dimethyl-chromene Derivatives
Primary Target Kinases (CDK, PKC, PI3K)Tubulin (Colchicine site), Bcl-2
Mechanism ATP Competition, Apoptosis (Intrinsic)Microtubule Destabilization, Vascular Disruption
Typical IC50 (MCF-7) 0.5 – 10 µM (Highly substituted)1.0 – 50 µM (Depends on C6/C7 subs)
Lipophilicity (LogP) Moderate (2.0 – 3.5)High (3.5 – 5.0)
Solubility Low (Planar stacking aggregates)Very Low (Requires formulation/nanocarriers)
Metabolic Liability High (Phase II Glucuronidation at OH)Moderate (Benzylic oxidation at methyls)

Part 3: Mechanism of Action & Signaling Pathways

Understanding the downstream effects is crucial for assay selection.

  • Flavones typically induce G1/S or G2/M arrest by inhibiting CDKs. They trigger apoptosis via mitochondrial depolarization (Bax/Bcl-2 ratio modulation).

  • DMCs act as Microtubule Targeting Agents (MTAs). They bind to the colchicine site, preventing tubulin polymerization. This leads to mitotic catastrophe (M-phase arrest) and rapid apoptosis.

Pathway Visualization (DOT)

MoA_Pathways Flavone Flavone Derivative Kinase Inhibit CDKs / PI3K (ATP Competitive) Flavone->Kinase DMC DMC Derivative Tubulin Bind Tubulin (Colchicine Site) DMC->Tubulin CellCycle_F G1/S or G2/M Arrest Kinase->CellCycle_F CellCycle_D Mitotic Arrest (M-phase) Tubulin->CellCycle_D Mito Mitochondrial Depolarization (Cytochrome C Release) CellCycle_F->Mito CellCycle_D->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Figure 2: Divergent molecular initiation events leading to convergent apoptotic cell death.

Part 4: Experimental Protocols (Self-Validating)

To validate the SAR claims above, two distinct assays are required: a general cytotoxicity screen and a mechanism-specific assay.

Protocol A: MTT Cytotoxicity Assay (General Screen)

Purpose: To determine IC50 values (Potency).

  • Cell Seeding: Seed MCF-7 or A549 cells (5,000 cells/well) in 96-well plates using DMEM + 10% FBS.

    • Validation: Perform a cell titration curve beforehand to ensure linearity of signal at the endpoint.

  • Incubation: Allow attachment for 24 hours at 37°C/5% CO2.

  • Compound Treatment:

    • Dissolve compounds in DMSO (Stock 10-20 mM).

    • Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be < 0.1% to prevent solvent toxicity.

    • Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).

    • Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot Dose-Response curve (Log concentration vs. % Viability) using non-linear regression (Sigmoidal 4PL).

Protocol B: In Vitro Tubulin Polymerization Assay (Specific for DMC)

Purpose: To confirm if the DMC derivative acts as a tubulin destabilizer.

  • Reagent Prep: Use >99% pure porcine brain tubulin (3 mg/mL) in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol).

    • Note: Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Plate Setup: Use a 96-well half-area black plate (to minimize reagent cost).

  • Treatment:

    • Add test compound (e.g., 10 µM final).

    • Control 1 (Stabilizer): Paclitaxel (10 µM).[2]

    • Control 2 (Destabilizer): Colchicine or Nocodazole (5 µM).

    • Control 3: Vehicle (DMSO).

  • Initiation: Transfer plate immediately to a pre-warmed plate reader (37°C).

  • Kinetic Read: Measure Fluorescence (Ex 360nm / Em 450nm) or Absorbance (340nm) every 1 minute for 60 minutes.

  • Interpretation:

    • Standard Curve: Sigmoidal (Nucleation -> Elongation -> Plateau).[3]

    • DMC Effect: If it acts like Colchicine, the curve will show reduced Vmax and a lower plateau (inhibition of polymerization).

Part 5: References

  • BenchChem. (2025).[1][3] Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. Link

  • Cytoskeleton, Inc. (2025).[4] Tubulin Polymerization Assay Kit Protocol. Link

  • Abcam. (2025). MTT Assay Protocol for Cell Viability. Link

  • MDPI. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Link

  • NIH/NCBI. (2015). Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells. Link

  • ResearchGate. (2012). SAR, QSAR and Docking of Anticancer Flavonoids and Variants. Link

Sources

A Comparative Guide to Purity Validation of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid: TLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] For novel therapeutic agents like 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid, a molecule with a chromone core known for diverse pharmacological activities, rigorous purity assessment is paramount.[3][4] This guide provides an in-depth comparison of two orthogonal analytical techniques—Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for validating the purity of this specific chromone derivative.

The choice of analytical methodology is not merely a procedural step but a critical decision that impacts the reliability and depth of the purity profile. This document will dissect the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

The Compound of Interest: 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid

The subject of our analysis is a substituted chromone, a class of compounds that has been a fertile ground for the discovery of new drugs.[4] The synthesis of such molecules can often lead to the formation of structurally related impurities, including starting materials, intermediates, and by-products of side reactions.[5] Therefore, a robust analytical strategy is required to separate and identify these potential contaminants.

Foundational Purity Assessment: Thin-Layer Chromatography (TLC)

TLC is a planar chromatographic technique that is often employed as a rapid, cost-effective, and versatile tool for qualitative purity analysis.[6][7] Its simplicity and speed make it an ideal first-line method for assessing the presence of impurities.[8][9]

The "Why" Behind the TLC Protocol

The separation in TLC is governed by the differential partitioning of compounds between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or mixture of solvents).[8] For 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid, which possesses a carboxylic acid group, the choice of both phases is critical to achieve optimal separation.

Caption: Workflow for TLC Purity Analysis.
Experimental Protocol: TLC
  • Plate Preparation: Utilize commercially available silica gel 60 F254 plates. The fluorescent indicator (F254) allows for non-destructive visualization under UV light. 2[10]. Sample Preparation: Prepare a ~1 mg/mL solution of the 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a fine capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate, which should be drawn lightly with a pencil about 1 cm from the bottom edge. 4[7]. Mobile Phase Selection: A crucial step for acidic compounds is the addition of a small amount of an acid, such as acetic or formic acid, to the mobile phase. T[11][12]his suppresses the ionization of the carboxylic acid group, preventing streaking and leading to more defined spots. A good starting mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with the addition of 1-2% acetic acid (e.g., Hexane:Ethyl Acetate:Acetic Acid 70:30:1). The optimal ratio should be determined experimentally to achieve a retention factor (Rf) for the main spot between 0.2 and 0.4. 5[12]. Development: Place the spotted plate in a closed developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top. 6[13]. Visualization: After development, remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm), where UV-active compounds will appear as dark spots against a fluorescent background. F[10][14]urther visualization can be achieved by placing the plate in a chamber with iodine crystals, which will stain organic compounds, often appearing as yellow-brown spots. 7[10][15]. Interpretation: The purity is assessed by observing the number and intensity of the spots. A pure compound should ideally show a single spot. The presence of additional spots indicates impurities. The Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front) can be calculated for documentation and comparison.

High-Fidelity Purity Determination: Liquid Chromatography-Mass Spectrometry (LC-MS)

For a comprehensive and quantitative assessment of purity, LC-MS is the gold standard in the pharmaceutical industry. I[16][17]t combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of mass spectrometry (MS).

[17]#### The Rationale Behind the LC-MS Protocol

LC-MS provides not only quantitative information about the purity of the main compound but also the mass-to-charge ratio (m/z) of any impurities, which is invaluable for their identification and characterization.

[16]dot

LCMS_Workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis SamplePrep Prepare dilute solution in mobile phase Injection Inject sample into LC system SamplePrep->Injection Separation Separation on a reverse-phase column Injection->Separation Ionization Ionization of eluting compounds (ESI/APCI) Separation->Ionization Detection Mass analysis and detection Ionization->Detection Chromatogram Generate chromatogram Detection->Chromatogram MassSpectra Obtain mass spectra for each peak Detection->MassSpectra Quantification Quantify purity and identify impurities Chromatogram->Quantification MassSpectra->Quantification

Caption: Workflow for LC-MS Purity Analysis.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in the initial mobile phase composition to ensure good peak shape.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column is a suitable starting point for the separation of moderately polar compounds like our target molecule.

    • Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common mobile phase system consists of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% formic acid). The formic acid aids in the ionization of the analyte for MS detection.

    • Gradient: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more non-polar compounds.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) is generally well-suited for polar molecules and is a good first choice. A[18]tmospheric pressure chemical ionization (APCI) can be a viable alternative for less polar compounds. F[18][19]or 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid, ESI in negative ion mode would be expected to work well due to the acidic proton on the carboxylic acid.

    • Mass Analyzer: A single quadrupole mass spectrometer can provide basic mass information. For more detailed structural elucidation of impurities, a triple quadrupole or a high-resolution mass spectrometer (like a time-of-flight or Orbitrap) would be advantageous. 4[16]. Data Analysis: The output is a chromatogram showing peaks corresponding to the separated compounds. The area under each peak is proportional to the concentration of that compound. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The mass spectrum for each peak provides the m/z, which can be used to propose the molecular weight and elemental composition of the main compound and any impurities.

Comparative Analysis: TLC vs. LC-MS

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase.[8] Combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry.
Primary Use Qualitative assessment of purity, reaction monitoring, and screening.[9] Quantitative purity determination, impurity profiling, and structural elucidation.
Sensitivity Lower (microgram to nanogram range).High (nanogram to picogram range).
Selectivity Moderate; relies on differential migration.Very high; separates by chromatography and detects by mass-to-charge ratio.
Quantification Semi-quantitative at best (visual estimation of spot size/intensity).Highly quantitative and reproducible.
Impurity Identification Limited; provides only the relative position (Rf) of impurities.Provides the mass of impurities, aiding in their structural identification.
Speed Fast (typically 15-30 minutes per analysis).Slower (run times can range from a few minutes to over an hour).
Cost Low cost for equipment and consumables.High initial instrument cost and ongoing maintenance expenses.
Throughput High; multiple samples can be run on a single plate.Lower, although autosamplers can enable unattended analysis of many samples.

Conclusion: A Synergistic Approach

In the rigorous process of drug development, TLC and LC-MS should not be viewed as mutually exclusive but rather as complementary techniques for the purity validation of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid. TLC serves as an invaluable, rapid screening tool for initial purity checks and for monitoring the progress of purification steps. Its low cost and high throughput are significant advantages in the early stages of research.

However, for definitive purity assessment and to meet regulatory expectations, LC-MS is indispensable. I[20][21][22]ts superior sensitivity, selectivity, and quantitative capabilities provide a detailed and reliable purity profile. T[16][17]he ability of LC-MS to furnish mass information on impurities is critical for understanding the impurity profile and for guiding further synthetic and purification efforts.

Ultimately, a well-documented and scientifically sound purity validation strategy, in accordance with guidelines such as those from the International Council for Harmonisation (ICH), will employ both techniques to ensure the quality and safety of the final drug substance.

[23][24]### References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager. [Link]

  • Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]

  • Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical Analysis. [Link]

  • Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. NorthEast BioLab. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • Small and Large Molecule LC-MS. IQVIA Laboratories. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • TLC Visualization Methods. (2022, April 7). Chemistry LibreTexts. [Link]

  • Choosing the Right Ionization Technique in Mass Spectrometry. (2025, September 9). Separation Science. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Visualising plates. University of York. [Link]

  • When should I use APCI over ESI? Providion Group. [Link]

  • Thin Layer Chromatography. University of California, Los Angeles. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation. (2023, January 25). CASSS. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. [Link]

  • Does it make any difference in using ESI and APCI sources for LCMS/MS? (2016, July 17). ResearchGate. [Link]

  • Interfaces for LC-MS. SHIMADZU CORPORATION. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical Methods in Chemistry. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]

  • Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). University of Massachusetts Lowell. [Link]

  • Purity determination and evaluation of new drug substances. PubMed. [Link]

  • Small Molecule Standards for LC-MS Analysis. Waters Corporation. [Link]

  • Thin layer chromatography. University of Rochester. [Link]

  • Thin layer chromatography. PubMed. [Link]

  • TLC Visualization Techniques. Scribd. [Link]

  • Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]

  • Quality Guidelines. ICH. [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. [Link]

  • Why Is Purity Important In Chemistry? (2022, March 16). ReAgent Chemical Services. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Development of LC/MS techniques for plant and drug metabolism studies. (2011, June 4). SciSpace. [Link]

  • TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)? (2023, February 24). Quora. [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

  • Development of an LC-MS Based Assay for Quantifying Eight Flavonoid Compounds and Its Application in Chinese Herbal Medicine Analysis. (2025, August 12). ResearchGate. [Link]

  • In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Global Journal of Medicinal Plants Research. [Link]

  • Modern Chromatographic Methods for Determination Flavonoids. (2024, June 15). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (2020, February 15). Interchim – Blog. [Link]

  • New Study Reviews Chromatography Methods for Flavonoid Analysis. (2025, April 21). LCGC International. [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of the Western Cape. [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020, June 15). Molecules. [Link]

  • Synthesis and Characterization of a Series of Chromone–Hydrazones. (2024, November 14). MDPI. [Link]

  • Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]

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Comparative pharmacokinetics of chromone-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetics of Chromone-2-Carboxylic Acid Derivatives

Executive Summary & Structural Context

Chromone-2-carboxylic acid (4-oxo-4H-1-benzopyran-2-carboxylic acid) serves as a privileged scaffold in medicinal chemistry, forming the core of anti-allergic, anti-inflammatory, and anticancer agents. From a pharmacokinetic (PK) perspective, this class of compounds exhibits a distinct dichotomy:

  • Simple Monomeric Derivatives: (e.g., the parent acid, 6-methyl, and 6-chloro derivatives) are characterized by high membrane permeability (e.g., 100% nasal absorption in rats) but are subject to rapid metabolic clearance via hydroxylation.

  • Complex/Bis-Chromone Derivatives: (e.g., Cromolyn Sodium, Nedocromil) are characterized by poor membrane permeability (oral bioavailability <1%) but exceptional metabolic stability , often being excreted unchanged.

This guide provides a comparative technical analysis of these two subclasses, focusing on absorption kinetics, metabolic fate, and experimental validation protocols.

Chemical Diversity & Structural Classification

To understand the PK differences, we must first visualize the structural hierarchy.

ChromoneStructures cluster_0 Monomeric Scaffold (High Permeability) cluster_1 Complex Derivatives (Low Permeability) Parent Chromone-2-Carboxylic Acid (MW: 190.15) Lipophilic, Absorbed Intranasally FPL52757 FPL 52757 (6,8-di-t-butyl derivative) Susceptible to Hepatotoxicity Parent->FPL52757 Substitution (C6/C8) Cromolyn Cromolyn Sodium (Bis-chromone) MW: 512.3 Polar, Poorly Absorbed Parent->Cromolyn Dimerization (Linker) Nedocromil Nedocromil Sodium (Pyranoquinoline) MW: 415.3 High Potency, Stable Parent->Nedocromil Ring Fusion

Figure 1: Structural classification of chromone derivatives. Monomeric forms retain lipophilicity, while complex forms (drugs) gain polarity and metabolic stability.

Comparative Pharmacokinetic Parameters

The following table synthesizes experimental data from rat and human studies, highlighting the stark contrast between the scaffold types.

ParameterParent Scaffold (Chromone-2-carboxylic acid)FPL 52757 (Lipophilic Derivative)Cromolyn Sodium (Bis-chromone Drug)Nedocromil Sodium
MW ( g/mol ) 190.15~316512.34415.3
Oral Bioavailability Low (due to metabolism)Variable< 1% (Poor absorption)< 2%
Nasal Absorption ~100% (Rat model)HighLow (<7%)Low
Tmax Rapid (< 30 min)Rapid~2-6 weeks (Clinical onset)Rapid (Inhaled)
Clearance Mechanism Extensive Metabolism (Hydroxylation)Hepatic (Hydroxylation)Renal/Biliary (Unchanged)Renal (Unchanged)
Half-life (t1/2) ShortSpecies dependent (Dog: Slow)80-90 min1.5 - 2 hours
Key Toxicity LowHepatotoxicity (Dog/Man)Throat irritationBitter taste

Key Insight: The "failure" of simple chromone derivatives as oral drugs is often due to rapid first-pass metabolism (hydroxylation), whereas the success of Cromolyn relies on its resistance to metabolism, despite its poor absorption requiring inhalation delivery.

Detailed PK Analysis: Absorption & Metabolism

Absorption Kinetics: The Molecular Weight Rule

Research demonstrates a linear correlation between log molecular weight and nasal absorption for water-soluble compounds.[1]

  • Chromone-2-carboxylic acid (MW 190): Exhibits ~100% absorption in rat nasal perfusion models. This suggests that for simple derivatives, the nasal route is a viable delivery channel to bypass first-pass metabolism.

  • Cromolyn (MW 512): Being a larger, polar dianion, it does not cross biological membranes effectively. Its therapeutic action is strictly local (lung surface) or requires high-dose nebulization to achieve minimal systemic levels.

Metabolic Fate: The Hydroxylation Pathway

The primary clearance mechanism for the monomeric scaffold is oxidation.

  • Pathway: Cytochrome P450-mediated hydroxylation at the C-6, C-8, or C-3 positions.

  • Species Differences:

    • Rat/Monkey: Rapid clearance via hydroxylation (50-100% metabolized).

    • Dog: Deficient in specific hydroxylation pathways for these substrates. This led to the hepatotoxicity of FPL 52757 in dogs, as the parent compound accumulated in the liver.

    • Human: Intermediate clearance; susceptibility to hepatotoxicity remains a concern for lipophilic monomeric derivatives.

Metabolism Drug Monomeric Chromone (Lipophilic) Liver Hepatic Microsomes (CYP450) Drug->Liver Uptake Metabolite Hydroxylated Metabolite (Polar/Excretable) Liver->Metabolite Rapid (Rat/Monkey) Toxicity Accumulation & Hepatotoxicity (If metabolism fails) Liver->Toxicity Slow/Blocked (Dog)

Figure 2: Metabolic fate of monomeric chromone derivatives. Rapid hydroxylation is protective; failure to metabolize (as seen in dogs) leads to toxicity.

Experimental Protocols

To validate these PK profiles in your own research, use the following standardized protocols.

Protocol A: In Situ Nasal Perfusion (Rat Model)

Used to determine absorption efficiency of novel derivatives.

  • Preparation: Anesthetize male Wistar rats (approx. 250g) with urethane.

  • Surgical Setup: Cannulate the trachea (to maintain respiration) and the esophagus (to prevent drainage into the stomach). Insert a polyethylene tube into the nasal cavity via the nostrils.

  • Perfusion: Perfuse the nasal cavity with the chromone derivative solution (pH 7.4 phosphate buffer) at a constant rate (e.g., 2.5 mL/min) using a peristaltic pump.

  • Sampling: Collect the perfusate emerging from the nasopalatine duct.

  • Calculation: Calculate the absorption rate constant (

    
    ) based on the disappearance of the compound from the perfusate over time using pseudo-first-order kinetics:
    
    
    
    
Protocol B: Plasma Analysis via HPLC-MS/MS

Used for quantifying systemic exposure and identifying metabolites.

  • Sample Prep: Mix 50 µL plasma with 150 µL acetonitrile (protein precipitation). Centrifuge at 10,000g for 10 min.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Mass Spectrometry:

    • Mode: Negative Ion Electrospray (ESI-). Chromone carboxylic acids ionize well in negative mode due to the -COOH group.

    • MRM Transitions: Monitor the parent ion

      
       and specific fragments (often loss of 
      
      
      
      , M-44).
  • Metabolite Scouting: Use precursor ion scanning to detect hydroxylated metabolites (

    
     Da shift).
    

References

  • Fisher, A. N., et al. (1987). "The effect of molecular size on the nasal absorption of water-soluble compounds in the albino rat." Journal of Pharmacy and Pharmacology. Link

  • Clark, B., et al. (1982). "Metabolism and excretion of a chromone carboxylic acid (FPL 52757) in various animal species." Xenobiotica. Link

  • Augstein, J., et al. (1976).[2] "6,8-Di-t-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid: a chromone derivative with anti-allergic, anti-inflammatory and uricosuric activity."[2] Journal of Pharmacy and Pharmacology. Link

  • Edwards, A. M. (1995). "Cromolyn versus nedocromil: duration of action in exercise-induced asthma in children." Journal of Allergy and Clinical Immunology. Link

  • FDA Access Data. (2007). "Clinical Pharmacology Review: Sapropterin (Related Pterin PK data/methodology)." FDA.gov. Link

Sources

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